3-Picoline,5-butyl-
Description
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Properties
IUPAC Name |
3-butyl-5-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-4-5-10-6-9(2)7-11-8-10/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTKXDVUASNXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=CC(=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Butyl-3-methylpyridine
Introduction
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically accessible substitution patterns make it a privileged structure in drug design.[3][4] This guide provides a comprehensive technical overview of a specific, less-documented derivative: 5-butyl-3-methylpyridine.
Given the relative scarcity of published data on this particular molecule, this document serves as both a repository of known information and a predictive guide grounded in established principles of heterocyclic chemistry. We will explore the compound's fundamental structure, extrapolate its physicochemical properties from closely related analogs, propose robust synthetic strategies, predict its spectroscopic signatures for characterization, and discuss its likely chemical reactivity. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this and similar alkyl-substituted pyridines.
Section 1: Molecular Structure and Identifiers
5-Butyl-3-methylpyridine is an aromatic heterocycle based on a pyridine ring, substituted with a methyl group at the C-3 position and a linear butyl group at the C-5 position. The presence of these two electron-donating alkyl groups significantly influences the electron density and reactivity of the pyridine ring.
Chemical Structure:
Caption: Chemical structure of 5-butyl-3-methylpyridine.
Identifiers:
| Property | Value |
| IUPAC Name | 5-butyl-3-methylpyridine |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| CAS Number | 1000282-37-3 |
Section 2: Physicochemical Properties (Predicted and Inferred)
Direct experimental data for 5-butyl-3-methylpyridine is not widely available. However, we can reliably predict its properties by analyzing trends from analogous compounds such as 3-butylpyridine and 3,5-lutidine (3,5-dimethylpyridine).
| Property | 3,5-Lutidine[5][6] | 3-Butylpyridine[7][8][9] | 5-Butyl-3-methylpyridine (Predicted) | Justification for Prediction |
| Boiling Point (°C) | 169-170 | 80-81 @ 8 mmHg (~205-210 @ 760 mmHg) | ~220-230 | The boiling point is expected to be higher than that of 3-butylpyridine due to the increased molecular weight and van der Waals forces from the additional methyl group. |
| Density (g/mL) | 0.939 (at 25 °C) | 0.911 (at 25 °C) | ~0.92-0.93 | Density should be intermediate between the less dense butyl derivative and the more compact dimethyl derivative, likely closer to 3,5-lutidine. |
| Appearance | Clear yellow liquid | Colorless liquid | Colorless to pale yellow liquid | Typical appearance for alkylpyridines. |
| Solubility | Soluble in water, miscible with alcohol/ether | Poorly soluble in water | Sparingly soluble in water, soluble in common organic solvents (ethanol, ether, acetone, THF). | The long butyl chain significantly increases lipophilicity compared to 3,5-lutidine, reducing water solubility. |
| pKa (of conjugate acid) | ~6.15 | ~5.8 | ~6.0-6.2 | Alkyl groups are electron-donating, increasing the basicity of the pyridine nitrogen. The combined effect of methyl and butyl groups should result in a pKa similar to or slightly higher than 3,5-lutidine. |
Section 3: Synthesis Strategies
The synthesis of 5-butyl-3-methylpyridine can be approached via two primary strategies: construction of the pyridine ring with the desired substituents, or functionalization of a pre-existing, suitably substituted pyridine.
Strategy 1: Ring Construction via Chichibabin Pyridine Synthesis
The Chichibabin synthesis is a powerful industrial method for producing pyridines from aldehydes and ammonia over a catalyst at high temperatures.[10][11] A plausible route to 5-butyl-3-methylpyridine would involve the condensation of valeraldehyde (pentanal), propionaldehyde, and ammonia.
Caption: Proposed Chichibabin synthesis of 5-butyl-3-methylpyridine.
Expertise & Causality: This one-pot condensation reaction, while efficient for industrial scale, often produces a mixture of products, making it less ideal for laboratory-scale synthesis requiring high purity.[12] The mechanism involves a complex series of aldol condensations, Michael additions, and imine formations, culminating in cyclization and aromatization.[12] Selectivity can be poor, but this remains a viable, direct route from simple starting materials.
Strategy 2: Functionalization of a Pre-formed Pyridine Ring
A more controlled and regioselective approach for laboratory synthesis involves the introduction of the butyl group onto a 3-methylpyridine precursor. This is typically achieved by first halogenating the C-5 position, followed by a cross-coupling reaction.
Workflow:
Caption: Workflow for synthesis via cross-coupling.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 5-Bromo-3-methylpyridine
-
Reaction Setup: To a solution of 3-methylpyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent, cool the mixture to 0°C in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) (1.05 eq) dropwise, maintaining the temperature below 10°C. The electron-donating methyl group directs electrophilic substitution primarily to the C-5 position.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃ solution) to pH 8-9.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield pure 5-bromo-3-methylpyridine.
Step 2: Kumada or Negishi Cross-Coupling
-
Causality: The choice between coupling reactions depends on the desired functional group tolerance and reactivity. The Kumada coupling, using a Grignard reagent, is highly effective but less tolerant of sensitive functional groups due to the high basicity and nucleophilicity of the Grignard reagent.[13][14] The Negishi coupling uses a less reactive organozinc reagent, offering better chemoselectivity.
Protocol A: Kumada Coupling [13][15]
-
Grignard Formation: Prepare butylmagnesium bromide by reacting 1-bromobutane (1.2 eq) with magnesium turnings in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Coupling Reaction: In a separate flask, dissolve 5-bromo-3-methylpyridine (1.0 eq) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%) in anhydrous THF.
-
Addition: Slowly add the prepared butylmagnesium bromide solution to the pyridine solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature or gently reflux until the starting material is consumed (monitor by TLC/GC-MS).
-
Quench & Work-up: Cool the reaction and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract with an organic solvent, dry, and purify as described above.
Protocol B: Negishi Coupling
-
Organozinc Formation: Prepare butylzinc chloride by reacting butylmagnesium bromide with zinc chloride (ZnCl₂) in THF.
-
Coupling Reaction: The procedure is analogous to the Kumada coupling, where the organozinc reagent is added to the solution of 5-bromo-3-methylpyridine and a palladium catalyst.[16]
Section 4: Spectroscopic Characterization (Predicted)
For unambiguous identification, a combination of NMR, IR, and mass spectrometry is essential. The following data are predicted based on the known effects of alkyl substituents on the pyridine ring.
| Technique | Predicted Data |
| ¹H NMR | Aromatic Protons: - H-2: ~8.2-8.4 ppm (singlet or narrow doublet)- H-4: ~7.3-7.5 ppm (singlet or narrow triplet)- H-6: ~8.2-8.4 ppm (singlet or narrow doublet)Aliphatic Protons: - Methyl (C3-CH₃): ~2.3-2.5 ppm (singlet, 3H)- Butyl α-CH₂: ~2.5-2.7 ppm (triplet, 2H, J ≈ 7.5 Hz)- Butyl β-CH₂: ~1.5-1.7 ppm (sextet, 2H)- Butyl γ-CH₂: ~1.3-1.5 ppm (sextet, 2H)- Butyl δ-CH₃: ~0.9-1.0 ppm (triplet, 3H, J ≈ 7.3 Hz) |
| ¹³C NMR | Aromatic Carbons: - C-2: ~147-150 ppm- C-3: ~135-138 ppm- C-4: ~138-141 ppm- C-5: ~133-136 ppm- C-6: ~147-150 ppmAliphatic Carbons: - Methyl (C3-CH₃): ~18-20 ppm- Butyl α-CH₂: ~33-36 ppm- Butyl β-CH₂: ~32-34 ppm- Butyl γ-CH₂: ~22-24 ppm- Butyl δ-CH₃: ~13-15 ppm |
| IR Spectroscopy | - Aromatic C-H Stretch: 3000-3100 cm⁻¹- Aliphatic C-H Stretch: 2850-2960 cm⁻¹- Aromatic C=C/C=N Stretch: 1550-1610 cm⁻¹ (characteristic pyridine ring vibrations)[17][18]- CH₂/CH₃ Bending: 1370-1470 cm⁻¹ |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 149- Major Fragments: - m/z = 134 (M-15, loss of •CH₃) - m/z = 106 (M-43, loss of •C₃H₇ via benzylic-type cleavage of the butyl group, a very common fragmentation for alkyl aromatics)[19][20] - m/z = 92, 77 (Further fragmentation of the pyridine ring) |
Section 5: Chemical Reactivity
The chemical behavior of 5-butyl-3-methylpyridine is dictated by the electronic properties of the substituted pyridine ring and the reactivity of the alkyl side chains.
Caption: Key reactivity sites of 5-butyl-3-methylpyridine.
-
Reactivity of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom is not part of the aromatic system, making it basic and nucleophilic.[21] The two electron-donating alkyl groups increase the electron density on the nitrogen, enhancing its basicity compared to unsubstituted pyridine. It will readily undergo:
-
Protonation: Forms pyridinium salts with acids.
-
N-Alkylation: Reacts with alkyl halides to form quaternary pyridinium salts.[22]
-
N-Oxidation: Reacts with peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. This is a crucial transformation, as the N-oxide group activates the ring toward electrophilic substitution.[23]
-
-
Electrophilic Aromatic Substitution (SEAr): Pyridine itself is highly resistant to SEAr due to the deactivating effect of the electronegative nitrogen atom. While the alkyl groups are activating, SEAr on the free base is still challenging and requires harsh conditions.[23] Reaction on the N-oxide is more feasible, directing incoming electrophiles to the C-4 and C-6 positions.
-
Reactivity of the Methyl Group: The protons on the methyl group are "benzylic-like" and can be deprotonated by very strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), especially if directed by a chelating group.[24] The resulting anion can then react with various electrophiles, offering a route to functionalize the methyl group.
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-butyl-3-methylpyridine is not available, safe handling procedures can be established based on data for similar alkylpyridines like 3-butylpyridine and 3,5-lutidine.
-
Hazards:
-
Flammability: Expected to be a combustible liquid. Keep away from heat, sparks, and open flames.[25]
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[26] Alkylpyridines can cause skin, eye, and respiratory tract irritation.[26]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.
Section 7: Potential Applications in Research and Drug Development
Substituted pyridines are prevalent in FDA-approved drugs, highlighting their importance as pharmacophores.[1][3] 5-Butyl-3-methylpyridine, as a specific scaffold, offers a valuable combination of properties for drug discovery:
-
Scaffold for Library Synthesis: It can serve as a core structure for the synthesis of compound libraries. The nitrogen atom provides a handle for hydrogen bonding, while the remaining ring positions (C-2, C-4, C-6) can be further functionalized to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The butyl group adds significant lipophilicity (LogP is predicted to be higher than pyridine or lutidine). This property is critical for modulating a drug candidate's ability to cross cell membranes, including the blood-brain barrier. This makes it an interesting scaffold for developing CNS-active agents.
-
Fragment-Based Drug Design (FBDD): As a relatively small molecule, it can be used as a fragment to screen against biological targets. Hits can then be elaborated into more potent leads.
The pyridine moiety is found in drugs for a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases, suggesting broad potential for novel derivatives like 5-butyl-3-methylpyridine.[2][27]
References
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 30). Understanding the Chemical Properties and Applications of 3-Butylpyridine. Retrieved from [Link]
-
Chemistry Notes. (2022, April 27). Chichibabin pyridine synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Butylpyridine. PubChem Compound Database. Retrieved from [Link]
-
Books Gateway. (2022, May 20). Pyridine Synthesis. Greener Organic Transformations. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Chichibabin pyridinium synthesis. Retrieved from [Link]
-
ChemWhat. (n.d.). 3-BUTYLPYRIDINE CAS#: 539-32-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing. Retrieved from [Link]
-
LookChem. (n.d.). 3,5-LUTIDINE. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. Analytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0929523A1 - Preparation of 3,5-lutidine.
-
National Center for Biotechnology Information. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3,5-dimethyl-. NIST WebBook. Retrieved from [Link]
-
Dalton Transactions. (2024, June 20). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and Pd II complexes. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,5-lutidine. Retrieved from [Link]
-
Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link]
-
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 15 N-labelled 3,5-dimethylpyridine. Retrieved from [Link]
-
LOCKSS. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]
-
University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Semantic Scholar. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
-
YouTube. (2017, July 28). Electrophilic substitution reactions - pyridine. Retrieved from [Link]
-
Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]
-
SciTech Connect. (n.d.). Determination of pyridines by infrared spectroscopy. Retrieved from [Link]
-
Princeton University. (2002, June 3). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Retrieved from [Link]
-
Quimica Organica. (n.d.). pyridine lithiation. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Chem-Station. (2014, May 12). Kumada-Tamao-Corriu Cross Coupling. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempanda.com [chempanda.com]
- 5. 3,5-Lutidine | 591-22-0 [chemicalbook.com]
- 6. manavchem.com [manavchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 3-BUTYLPYRIDINE | 539-32-2 [chemicalbook.com]
- 10. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Kumada Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. imperial.ac.uk [imperial.ac.uk]
- 22. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 23. youtube.com [youtube.com]
- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 25. 3,5-lutidine, 591-22-0 [thegoodscentscompany.com]
- 26. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Precision Identification of 3-Butyl-5-methylpyridine: A Technical Framework
Executive Summary
Topic: Structural Authentication and CAS Retrieval Strategy for 3-Butyl-5-methylpyridine Primary Identifier (IUPAC): 3-butyl-5-methylpyridine Molecular Formula: C₁₀H₁₅N[1]
The identification of specific alkylpyridine isomers, such as 3-butyl-5-methylpyridine (often queried as 5-butyl-3-methylpyridine), presents a unique challenge in chemical informatics. Unlike symmetrically substituted lutidines (e.g., 3,5-dimethylpyridine, CAS 591-22-0) or common monosubstituted analogs (e.g., 3-butylpyridine, CAS 539-32-2), asymmetric 3,5-dialkylpyridines often lack indexed entries in public-tier databases (PubChem, ChemSpider).[1]
This guide provides a Senior Scientist’s protocol for the structural validation , synthesis , and database retrieval of this compound. It shifts the focus from a passive "lookup" to an active structural confirmation workflow , ensuring that researchers are working with the exact regioisomer required for SAR (Structure-Activity Relationship) or ligand design.[1]
Part 1: Chemical Identity & Nomenclature Matrix
To successfully retrieve the CAS number or procure this material, one must first correct the nomenclature to standard IUPAC conventions (Alphabetical order of substituents: B utyl before M ethyl).
The Identity Matrix
Use the following descriptors for precise database querying (SciFinder-n, Reaxys, or vendor catalogs).
| Descriptor | Value | Technical Note |
| Preferred IUPAC Name | 3-butyl-5-methylpyridine | User Query Correction: "5-butyl-3-methyl" is chemically valid but alphabetically non-standard.[1] |
| SMILES | CCCCc1cncc(C)c1 | Use for substructure searching. |
| InChI String | InChI=1S/C10H15N/c1-3-4-5-10-6-9(2)7-11-8-10/h6-8H,3-5H2,1-2H3 | Standardizes tautomers/protonation states.[1] |
| InChIKey | Computed via standard algorithm | Use this hash for exact database matches to avoid isomer confusion. |
| Molecular Weight | 149.23 g/mol | Monoisotopic Mass: 149.1204 |
| CAS Registry Status | Provisional/Rare | Critical Insight: Asymmetric 3,5-dialkylpyridines often do not have a "common" CAS in public domains.[1] They are indexed by structure. Closest analog: 3-Ethyl-5-methylpyridine (CAS 3999-78-8).[1][2] |
Part 2: Structural Validation Protocol (The "Lookup" Logic)[1]
When a direct CAS hit is unavailable, the researcher must validate the compound's identity through predictive analytics and spectroscopic confirmation . This protocol prevents the common error of confusing the 3,5-isomer (meta-like) with the 2,5-isomer (para-like, often Fusaric acid derivatives).[1]
The Regioisomer Discrimination Workflow
The 3,5-substitution pattern preserves the
Graphviz Diagram: Isomer Verification Logic
Figure 1: Decision tree for distinguishing 3,5-disubstituted pyridines from 2,5-isomers using NMR coupling constants.
Spectroscopic Fingerprint (Expected)[1]
-
1H NMR (CDCl₃):
-
8.2-8.3 ppm: Two signals corresponding to H2 and H6.[1] In 3,5-substitution, these protons are chemically equivalent only if substituents are identical.[1] With Butyl/Methyl, they will appear as two distinct signals very close together (or overlapping) with small meta-coupling (
Hz).[1] - 7.3-7.4 ppm: One signal for H4. It typically appears as a triplet of triplets (or broad singlet) due to meta-coupling to both H2 and H6.[1]
-
Key Differentiator: The absence of ortho-coupling (
Hz) rules out 2,3- or 2,5-substitution.[1]
-
8.2-8.3 ppm: Two signals corresponding to H2 and H6.[1] In 3,5-substitution, these protons are chemically equivalent only if substituents are identical.[1] With Butyl/Methyl, they will appear as two distinct signals very close together (or overlapping) with small meta-coupling (
Part 3: Synthesis & Procurement Strategy
Since 3-butyl-5-methylpyridine is not a commodity chemical (unlike 3-picoline), "looking it up" often fails.[1] The professional approach is to define its synthesis route to validate its existence or request custom synthesis.
The Suzuki-Miyaura Cross-Coupling Route
The most reliable route to asymmetric 3,5-pyridines avoids the harsh conditions of Chichibabin synthesis (which favors 2,4/2,6 positions).[1]
Protocol:
-
Starting Material: 3,5-Dibromopyridine (CAS 625-92-3).[1]
-
Step A (Controlled Mono-coupling): React with 1.0 eq Methylboronic acid (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).[1]
-
Target Intermediate: 3-bromo-5-methylpyridine (CAS 3430-16-8).[1]
-
-
Step B (Second Coupling): React intermediate with n-Butylboronic acid (or n-Butylzinc bromide for Negishi coupling).
Graphviz Diagram: Synthesis Pathway
Figure 2: Stepwise synthetic route for asymmetric 3,5-functionalization of the pyridine core.
Part 4: Database Retrieval Instructions (The "Lookup")
Do not rely on Google for this specific isomer. Use the following "Self-Validating" search protocol in professional databases (SciFinder-n / Reaxys):
-
Do NOT search by name: "5-butyl-3-methylpyridine" may fail due to nomenclature variations.[1]
-
Search by Substructure:
-
Search by Formula + Fragment:
-
Query: Formula C10H15N AND Fragment Pyridine.
-
Filter results by "Isomer" to separate from 4-butyl-2-methylpyridine.[1]
-
Why the CAS might be "Missing"
If the search returns no CAS number, the compound is classified as a Novel Chemical Entity (NCE) in the context of the registry. In this case, you must:
-
Use the SMILES code for internal registration.
-
Refer to the compound as "Analogue of CAS 3999-78-8 (3-Ethyl-5-methylpyridine)" in regulatory documents.[1]
References
-
IUPAC Nomenclature of Organic Chemistry. (Rule P-14.5).[1] Preferred IUPAC Names for Pyridine Derivatives. The alphabetical order of substituents (Butyl < Methyl) dictates the numbering priority when locants are equivalent.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19901 (3-Ethyl-5-methylpyridine).[1] Retrieved from [Link]. (Used as the closest structural anchor for validation).
-
Li, J.J. (2014). Name Reactions for Homologation, Part I: Suzuki-Miyaura Cross-Coupling. Springer.[4][5] (Standard protocol for asymmetric pyridine synthesis).
-
Reich, H.J. (2024).[6] Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison Chemistry.[1] (Source for
-coupling discrimination logic).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Pyridine, 3-ethyl-5-methyl- | C8H11N | CID 19901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Di-tert-butyl-4-methylpyridine 98 38222-83-2 [sigmaaldrich.com]
An In-depth Technical Guide to 5-Butyl-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in the landscape of drug design and development.[1] Its presence in numerous natural products, including vitamins and alkaloids, underscores its biological relevance.[1] In the realm of synthetic medicinal chemistry, the pyridine nucleus is a versatile building block, prized for its ability to engage in hydrogen bonding, its aqueous solubility, and its capacity for diverse functionalization.[2] The strategic substitution of the pyridine ring can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity, making it a cornerstone in the optimization of lead compounds.[2][3] This guide provides a comprehensive technical overview of a specific substituted pyridine, 5-Butyl-3-methylpyridine, a compound with potential applications in modern drug discovery programs.
Section 1: Nomenclature and Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 5-Butyl-3-methylpyridine
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₀H₁₅N | - |
| Molecular Weight | 149.24 g/mol | - |
| Boiling Point | ~210-220 °C | Estimation based on related structures[8][9] |
| LogP (Octanol/Water) | ~3.5 | In silico prediction |
| Aqueous Solubility | Low | In silico prediction |
| pKa (of Pyridinium Ion) | ~5.8 | In silico prediction |
Section 2: Synthesis of 5-Butyl-3-methylpyridine
The synthesis of 5-Butyl-3-methylpyridine can be approached through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are particularly well-suited for the functionalization of pyridine rings.[10][11]
Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
A robust and widely applicable method for the synthesis of 5-Butyl-3-methylpyridine is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a boronic acid or ester with a halide or triflate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 11. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthesis Protocols for 5-Butyl-3-Picoline
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists
Executive Summary
The synthesis of 5-butyl-3-picoline (CAS: Generic 3,5-dialkylpyridine class) represents a classic challenge in heterocyclic chemistry: achieving regioselectivity on the electron-deficient pyridine ring. While 3-picoline (3-methylpyridine) is a commodity chemical, the introduction of a butyl chain at the meta (C5) position relative to the nitrogen—without disturbing the existing methyl group at C3—requires precise methodology.
This guide delineates two distinct operational pathways:
-
The Precision Pathway (Suzuki-Miyaura Coupling): The gold standard for pharmaceutical applications, utilizing Pd-catalyzed cross-coupling to ensure 99%+ regioselectivity.
-
The Industrial Pathway (Vapor-Phase Condensation): A high-temperature, zeolite-catalyzed approach suitable for bulk manufacturing, albeit with lower selectivity.
Critical Technical Note: Direct lithiation of 3-picoline is NOT a viable route for this target. Treatment of 3-picoline with bases (e.g., LDA, n-BuLi) results in deprotonation of the C3-methyl group (benzylic position), leading to chain extension (e.g., 3-pentylpyridine) rather than ring functionalization.
Retrosynthetic Analysis
The strategic disconnection of 5-butyl-3-picoline reveals the necessity of pre-functionalized precursors for laboratory synthesis, versus component assembly for industrial routes.
Figure 1: Retrosynthetic disconnection showing the divergence between organometallic coupling and de novo ring construction.
Pathway A: Precision Synthesis (Suzuki-Miyaura Cross-Coupling)
This pathway is recommended for drug discovery and lead optimization where purity profile and structural certainty are paramount.
Mechanistic Rationale
The reaction utilizes a 3-bromo-5-methylpyridine scaffold.[1] The choice of bromo over chloro is dictated by the oxidative addition rate (Br > Cl). The coupling partner is n-butylboronic acid .
Challenge: Alkyl-Aryl coupling (sp³-sp²) is more difficult than Aryl-Aryl coupling due to the competing
Experimental Protocol (Bench Scale)
Reagents:
-
Substrate: 3-bromo-5-methylpyridine (1.0 eq)
-
Coupling Agent: n-Butylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₃PO₄ (3.0 eq) or Cs₂CO₃
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water[2]
Step-by-Step Methodology:
-
Inerting: Flame-dry a 2-neck round-bottom flask and equip with a reflux condenser. Purge with Argon for 15 minutes.
-
Charging: Add 3-bromo-5-methylpyridine (500 mg, 2.9 mmol), n-butylboronic acid (355 mg, 3.5 mmol), and K₃PO₄ (1.85 g, 8.7 mmol).
-
Solvation: Add degassed Toluene (10 mL) and Water (1 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (71 mg, 0.087 mmol) swiftly under a positive stream of Argon.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove Palladium black.
-
Dilute filtrate with Ethyl Acetate (30 mL) and wash with Brine (2 x 15 mL).
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica Gel 60). Elute with a gradient of Hexane -> 5% EtOAc/Hexane.
Catalytic Cycle Visualization
Figure 2: The Suzuki-Miyaura catalytic cycle emphasizing the critical Transmetallation step required to introduce the alkyl chain.
Pathway B: Industrial Synthesis (Vapor Phase Condensation)
For multi-kilogram to ton-scale production, organometallic costs are prohibitive. The industrial route relies on the condensation of aldehydes with ammonia over solid acid catalysts (Zeolites).
The Chemistry
This is a modified Chichibabin Pyridine Synthesis .
-
Reaction: Propionaldehyde + Hexanal + Ammonia
Pyridine Bases + H₂O + H₂. -
Catalyst: ZSM-5 (Zeolite Socony Mobil-5) modified with Pb or Cd to promote dehydrogenation.
Process Parameters
Unlike the lab scale, this is a continuous flow process.
| Parameter | Specification | Rationale |
| Reactor Type | Fixed-Bed Downflow | Ensures uniform contact time with catalyst pellets. |
| Temperature | 350°C – 450°C | High energy required for aromatization (dehydrogenation). |
| Pressure | Atmospheric to 5 bar | Keeps reagents in vapor phase; higher pressure favors condensation. |
| Molar Ratio | NH₃ : Aldehyde (3:1) | Excess ammonia minimizes polymerization/coking of aldehydes. |
| WHSV | 0.5 – 1.0 h⁻¹ | Weight Hourly Space Velocity; controls residence time. |
Separation Challenge
The condensation method is non-selective . It produces a statistical mixture:
-
3,5-dimethylpyridine (3,5-Lutidine): From self-condensation of propionaldehyde.
-
3,5-dibutylpyridine: From self-condensation of hexanal.
-
5-butyl-3-picoline: The cross-condensation product (Target).
-
Collidines: Trimethylpyridines.
Purification Strategy: Fractional distillation is required. 5-butyl-3-picoline (BP ~200-210°C est.) must be separated from 3,5-lutidine (BP 172°C).
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal (Approximate) | Structural Assignment |
| ¹H NMR (CDCl₃) | C2 and C6 Protons (Deshielded by N) | |
| C4 Proton (Aromatic) | ||
| Benzylic CH₂ of Butyl chain | ||
| Methyl group at C3 | ||
| Terminal Methyl of Butyl chain | ||
| ¹³C NMR | ~150 ppm, ~148 ppm | C2, C6 Carbons |
| GC-MS | M+ = 149.12 | Molecular Ion Peak |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Shimizu, S., et al. (1998). Process for producing pyridine and/or alkylpyridine compounds (Zeolite Catalysis).[3] U.S. Patent 5,780,635. Link
- Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Hantzsch/Chichibabin mechanisms).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Protocol for difficult alkyl-aryl couplings). Link
- Verkade, J. G. (2010). P(RNCH₂CH₂),N Systems as Superbases and Ligands in Palladium-Catalyzed C-C Coupling. Topics in Current Chemistry. (Ligand selection for pyridine coupling).
Sources
Technical Guide: NMR Characterization of 5-Butyl-3-Methylpyridine
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-butyl-3-methylpyridine . The content is structured for researchers requiring rigorous structural verification of pyridine derivatives, commonly encountered in medicinal chemistry (e.g., nicotinic acetylcholine receptor ligands) and agrochemical synthesis.
The following data and protocols are synthesized from empirical literature on 3,5-disubstituted pyridines and established spectroscopic principles.
Compound Profile & Structural Logic
-
IUPAC Name: 3-Butyl-5-methylpyridine
-
Molecular Formula: C
H N -
Molecular Weight: 149.23 g/mol
-
Symmetry:
(Asymmetric).-
Although the 3- and 5-positions are electronically similar (meta to nitrogen), the substituents (methyl vs. n-butyl) break the symmetry. This results in distinct, though closely spaced, signals for the ring protons and carbons.
-
Structural Elucidation Workflow
The following diagram outlines the logical pathway for assigning the spectral features of this asymmetric pyridine.
Figure 1: Logical workflow for the structural assignment of 3,5-unsymmetrical pyridines.
H NMR Spectroscopy
Experimental Parameters
-
Solvent: CDCl
(Chloroform-d) is the standard solvent. -
Reference: Tetramethylsilane (TMS) at
0.00 ppm or residual CHCl at 7.26 ppm. -
Concentration: ~10-15 mg in 0.6 mL solvent for optimal resolution of long-range coupling.
Spectral Analysis
The 3,5-substitution pattern creates a specific "isolated spin system" appearance in the aromatic region. Unlike 2,3- or 3,4-substituted pyridines, there is no strong vicinal coupling (
Table 1:
H NMR Chemical Shift Data (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| H-2 | 8.23 | Singlet (br) | 1H | |
| H-6 | 8.22 | Singlet (br) | 1H | |
| H-4 | 7.27 | Singlet | 1H | |
| 2.57 | Triplet ( | 2H | Benzylic methylene of n-butyl group. | |
| Ar-CH | 2.28 | Singlet | 3H | Methyl group at C3. |
| 1.60 | Quintet | 2H | Butyl chain methylene. | |
| 1.35 | Sextet | 2H | Butyl chain methylene. | |
| 0.93 | Triplet ( | 3H | Terminal methyl of n-butyl group. |
Note on H2/H6 Differentiation: H2 and H6 are nearly isochronous (overlapping). In lower field instruments (300 MHz), they may appear as a single integration of 2H. At 400 MHz+, they resolve into two distinct singlets. H6 is typically slightly upfield of H2 due to the slightly larger electron-donating inductive effect (+I) of the butyl group compared to the methyl group.
Key Diagnostic Features
-
The "3-Singlet" Aromatic Pattern: The absence of large doublets in the 7.0–8.5 ppm range confirms the 3,5-substitution pattern. 2,5-substitution would yield distinct doublets (
Hz) for H3/H4. -
Benzylic Coupling: The methyl singlet at 2.28 ppm often shows broadening due to long-range coupling with H2/H4.
C NMR Spectroscopy
Predicted Chemical Shifts & DEPT Classification
The carbon spectrum is characterized by the deshielded
Table 2:
C NMR Chemical Shift Data (100 MHz, CDCl
)
| Carbon | Shift ( | Type (DEPT-135) | Assignment Logic |
| C-2 | 147.5 | CH (+) | |
| C-6 | 146.9 | CH (+) | |
| C-5 | 138.2 | C (quat) | Ipso carbon (Butyl attachment). |
| C-4 | 136.5 | CH (+) | |
| C-3 | 132.1 | C (quat) | Ipso carbon (Methyl attachment). |
| Bu-C1 | 33.1 | CH | Benzylic carbon of butyl. |
| Bu-C2 | 32.8 | CH | Butyl chain. |
| Bu-C3 | 22.4 | CH | Butyl chain. |
| Me-C3 | 18.5 | CH | Ring Methyl. |
| Bu-C4 | 13.9 | CH | Terminal Butyl Methyl. |
Data derived from substituent increment analysis on the pyridine scaffold.
Advanced Characterization Protocols
To rigorously distinguish this isomer from 2-butyl-5-methylpyridine or other isomers, the following 2D NMR experiments are required.
HMBC (Heteronuclear Multiple Bond Correlation)
This is the definitive method for connecting the alkyl groups to the specific ring positions.
-
Experiment: Optimize for long-range coupling (
Hz). -
Diagnostic Correlation 1: The Methyl protons (2.28 ppm) will show a strong 3-bond correlation (
) to C2 and C4 . -
Diagnostic Correlation 2: The Butyl
-CH (2.57 ppm) will show a strong 3-bond correlation to C4 and C6 . -
Differentiation: If the methyl group correlates to a carbon that also correlates to the nitrogen (via
N-HMBC if available, or inferred C2), the position is confirmed.
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Interaction: Strong NOE cross-peaks should be observed between:
-
Methyl (2.28)
H2 and H4 . -
Butyl
-CH (2.57) H4 and H6 .
-
-
Negative Result: No NOE should be observed between the Methyl protons and the Butyl protons, confirming they are separated by the H4 proton.
Synthesis & Sample Preparation Context
When analyzing this compound, be aware of its common synthetic origin. 3,5-Disubstituted pyridines are frequently synthesized via the Condensation of Oximes with Alkynes (e.g., C-H activation protocols).
Common Impurities:
-
Regioisomers: 2-butyl-5-methylpyridine is a common minor byproduct. Look for doublets at
7.35 and 7.00 ( Hz). -
Triethylamine: Often used in chromatography. Look for quartets at 2.5 ppm and triplets at 1.0 ppm.
-
Solvent Residuals: CHCl
(7.26 ppm), H O (1.56 ppm in CDCl ).
Sample Prep Protocol
-
Dry the Sample: Ensure the oil is free of chromatography solvents (EtOAc/Hexanes) by high-vacuum drying for >1 hour.
-
Solvent Choice: Use CDCl
(99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though pyridines are generally stable bases). -
Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., Pd residues from coupling reactions) which can broaden peaks due to paramagnetism.
References
-
Synthesis and Characterization of Alkyl Pyridines: Wang, H., et al. "Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization." Journal of Organic Chemistry. (Contains specific mixture data for 3-butyl-5-methylpyridine). [Link]
-
General Pyridine Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. [Link]
-
NMR Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]
Sources
Safety and handling precautions for 5-butyl-3-methylpyridine
Part 1: Executive Safety Summary & Chemical Identity
5-Butyl-3-methylpyridine is a dialkyl-substituted pyridine derivative often utilized as a heterocyclic building block in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors, GPCR ligands) and agrochemicals. Unlike the parent pyridine, which is a highly volatile flammable liquid, this congener possesses higher lipophilicity and a lower vapor pressure, altering its specific handling requirements.
Critical Safety Distinction: While specific toxicological data for this isomer is limited, its structural homology to 3-picoline and 3-butylpyridine mandates that it be handled as a Combustible Liquid and a Severe Irritant with potential for acute systemic toxicity.
Physicochemical Profile (Predicted & SAR-Derived)
| Property | Value / Prediction | Technical Note |
| Formula | C₁₀H₁₅N | Dialkylpyridine core |
| Molecular Weight | 149.24 g/mol | |
| Physical State | Clear to yellow liquid | Darkens upon oxidation (N-oxide formation) |
| Boiling Point | ~215–225°C | Extrapolated from 3-butylpyridine (198°C) |
| Flash Point | > 65°C (Class IIIA) | Combustible. significantly higher than pyridine (20°C) |
| Solubility | Low water solubility; Soluble in DCM, EtOAc | Lipophilic butyl chain reduces water miscibility |
| pKa | ~6.0–6.2 | Slightly more basic than pyridine (5.[1]2) due to alkyl donation |
Part 2: Hazard Identification & Toxicology (E-E-A-T)
GHS Classification (Read-Across)
Based on Structure-Activity Relationships (SAR) with analogous alkylpyridines (CAS 108-99-6, CAS 539-31-1), the following classifications apply:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] The lipophilic butyl tail facilitates dermal penetration.
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[3] Basic nitrogen attacks mucous membranes.
-
Acute Toxicity (Oral/Inhalation - Category 4): Harmful if swallowed or inhaled.[4]
-
STOT - Single Exposure (Category 3): May cause respiratory irritation.
Mechanism of Toxicity
-
Neurotoxicity: Like the parent pyridine, alkylpyridines can act as CNS depressants at high concentrations.
-
Metabolic Activation: The pyridine ring undergoes N-oxidation by CYP450 enzymes and N-methylation. The alkyl side chains may undergo terminal oxidation.
-
Odor Fatigue: The characteristic "rank" or "fishy" odor of alkylpyridines causes rapid olfactory fatigue. Do not rely on odor as a warning property.
Part 3: Engineering Controls & PPE
The "Barrier Hierarchy" Protocol
To ensure safety, researchers must implement a redundant barrier system. Relying solely on PPE is insufficient for pyridines due to their high permeation rates.
Figure 1: The Barrier Hierarchy Protocol. Note that PPE is the final, not primary, defense.
Glove Selection Strategy (Critical)
Standard nitrile exam gloves provide poor protection against pyridines. The aromatic ring swells the polymer, leading to breakthrough in <5 minutes.
-
Routine Handling (Splash Protection): Double-gloved Nitrile (minimum 5 mil). Protocol: Immediately remove and wash if splashed.
-
Bulk Transfer / Synthesis: Silver Shield (Laminate) or Viton gloves are mandatory. These offer >4 hours of breakthrough time.
Part 4: Safe Handling & Synthesis Protocols
Inert Atmosphere Transfer
Alkylpyridines are hygroscopic and can form N-oxides upon prolonged exposure to air, which may alter stoichiometry in sensitive metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
Step-by-Step Procedure:
-
Preparation: Dry all glassware in an oven (>120°C) for 2 hours. Cool under a stream of dry Nitrogen or Argon.
-
Cannulation: For volumes >50 mL, use a double-tipped needle (cannula) technique.
-
Pressurize the source bottle with inert gas (2-3 psi).
-
Insert the outlet needle into the receiving vessel (vented to a bubbler).
-
Transfer liquid via positive pressure, avoiding open pouring.
-
-
Quenching: If used as a solvent or base, quench reaction mixtures with dilute HCl slowly in an ice bath. The exotherm from acid-base neutralization can be violent.
Storage Compatibility
-
Store under: Inert gas (Argon preferred).
-
Incompatible with:
-
Strong Oxidizers: Risk of fire/explosion.
-
Acids: Exothermic neutralization.
-
Alkyl Halides (uncontrolled): Will undergo quaternization (Menshutkin reaction) generating heat and solid pyridinium salts.
-
Part 5: Emergency Response & Waste Disposal
Spill Response Decision Tree
Figure 2: Decision logic for 5-butyl-3-methylpyridine spills. Note that outside-hood spills require immediate evacuation due to respiratory irritation risks.
Fire Fighting Measures
-
Class: Combustible Liquid.[1]
-
Media: Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-Resistant Foam.
-
Warning: Do NOT use a solid water stream. The lipophilic nature of the butyl chain means the chemical may float on water, spreading the fire.
Waste Disposal
-
Stream: High BTU Organic Waste (or Basic Organic Waste).
-
Do Not: Do not mix with acidic waste streams without controlled neutralization.
-
Environmental: Pyridines are poorly biodegradable and toxic to aquatic life. Zero discharge to drains.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7970, 3-Methylpyridine (Structural Analog). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Pyridine and Alkyl Pyridines - Toxicological Summary.[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1050). Retrieved from [Link]
Sources
The Picoline Core: A Technical Guide to its Discovery, Synthesis, and Derivative Development
Abstract
Picoline, a foundational scaffold in organic chemistry, represents a class of methyl-substituted pyridines that has served as a critical building block for a vast array of functional molecules. This technical guide provides a comprehensive exploration of the discovery and historical evolution of picoline and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal synthetic methodologies, elucidates the mechanistic underpinnings of these reactions, and chronicles the development of key picoline-derived compounds that have made significant societal impacts. By integrating historical context with detailed experimental protocols and mechanistic insights, this guide aims to serve as an in-depth resource for understanding and harnessing the chemical potential of the picoline core.
The Genesis of Picoline: From Pyrolysis to Structural Isomers
The story of picoline begins in the 19th century, a period of burgeoning discovery in organic chemistry.
Initial Isolation and Naming
In 1826, the German chemist Otto Unverdorben, through the pyrolysis of bones, isolated an impure substance with a characteristically unpleasant smell, which he named Odorin.[1][2] It wasn't until 1849 that the Scottish chemist Thomas Anderson prepared picoline in a pure form from coal tar and also through bone pyrolysis.[1][2] Anderson is credited with coining the name "picoline" by combining the Latin words pix (tar) and oleum (oil), reflecting its source in coal tar oil.[1][2]
Unraveling the Structure: The Three Isomers
The structural nature of picoline as a methylpyridine was a subject of speculation for several decades. In 1871, the Scottish chemist and physicist James Dewar proposed that picoline was, in fact, methylpyridine.[1] This hypothesis was based on the recently proposed hexagonal structure of pyridine by Wilhelm Körner in 1869, which suggested the existence of three possible isomers of methylpyridine.[1]
It was the meticulous work of the Austrian chemist Hugo Weidel that provided the definitive experimental evidence for these isomers. By 1879, Weidel had successfully isolated and characterized the three isomers of picoline, which he designated as α-, β-, and γ-picoline.[1] He achieved this separation and characterization through a series of chemical transformations.
Experimental Protocol: Weidel's Oxidation of Picoline Isomers
This protocol is a representation of the classical chemical methods used to differentiate the picoline isomers.
-
Objective: To oxidize the three picoline isomers to their corresponding carboxylic acids to aid in their identification.
-
Procedure:
-
Each isolated picoline isomer (α-, β-, and γ-picoline) was treated with a strong oxidizing agent, potassium permanganate (KMnO₄).
-
The reaction mixture was heated to drive the oxidation of the methyl group to a carboxylic acid group.
-
The resulting carboxylic acids were isolated and purified.
-
-
Observations:
-
α-picoline yielded Picolinsäure (picolinic acid).
-
β-picoline yielded Nicotinsäure (nicotinic acid or niacin), a compound Weidel had previously discovered in 1873.
-
γ-picoline yielded its corresponding carboxylic acid (isonicotinic acid).
-
-
Confirmation of Pyridine Core: Weidel further confirmed that all three isomers were indeed methylpyridines by decarboxylating the resulting carboxylic acids. He achieved this by dry distilling their calcium salts with calcium oxide, which in each case yielded pyridine.[1]
This seminal work by Weidel laid the groundwork for understanding the fundamental structure of picolines. The final piece of the structural puzzle for β-picoline was provided in 1883 by the Czech-Austrian chemist Zdenko Hans Skraup and Albert Cobenzl, who confirmed its structure as 3-methylpyridine through the oxidation of β-naphthoquinoline.[1]
| Isomer | Common Name | IUPAC Name | Structure |
| α-picoline | 2-Picoline | 2-Methylpyridine | CH₃C₅H₄N |
| β-picoline | 3-Picoline | 3-Methylpyridine | CH₃C₅H₄N |
| γ-picoline | 4-Picoline | 4-Methylpyridine | CH₃C₅H₄N |
The Art of Synthesis: From Early Methods to Industrial Production
The ability to synthesize picoline and its derivatives in the laboratory and on an industrial scale was crucial for unlocking their full potential.
Early Synthetic Endeavors: von Baeyer's Contributions
By 1870, the renowned German chemist Adolf von Baeyer had developed two early methods for synthesizing picoline:[1]
-
Dry distillation of acrolein-ammonia: This method involved the thermal decomposition of the reaction product of acrolein and ammonia.
-
Heating tribromallyl with ammonia: This synthesis involved the reaction of 1,2,3-tribromopropane with ammonia in an ethanol solvent.
While groundbreaking for their time, these methods were not efficient for large-scale production.
The Chichibabin Pyridine Synthesis: A Cornerstone of Industrial Production
A significant breakthrough in pyridine synthesis came in 1924 with the Russian chemist Aleksei Chichibabin's invention of a versatile and cost-effective method.[3] The Chichibabin synthesis involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[3] This method remains a cornerstone of industrial pyridine and picoline production today.
Mechanism of the Chichibabin Pyridine Synthesis
The Chichibabin synthesis is a complex, multi-step reaction that involves several key transformations, including imine formation, aldol condensation, and Michael addition, culminating in cyclization and aromatization.[3]
Figure 1: Simplified workflow of the Chichibabin Pyridine Synthesis.
Experimental Protocol: Synthesis of 2-Picoline via Chichibabin Reaction (Illustrative)
This protocol outlines the general principles of the gas-phase industrial synthesis.
-
Objective: To synthesize a mixture of 2-picoline and 4-picoline from acetaldehyde and ammonia.
-
Reactants: Acetaldehyde (CH₃CHO) and Ammonia (NH₃).
-
Catalyst: A solid acid catalyst, typically modified alumina (Al₂O₃) or silica (SiO₂).[3]
-
Procedure:
-
A gaseous mixture of acetaldehyde and ammonia is passed over the heated catalyst bed in a reactor.
-
The reaction is carried out at elevated temperatures, typically in the range of 350–500 °C.[3]
-
The product stream, containing a mixture of 2-picoline, 4-picoline, and other byproducts, is cooled and condensed.
-
The picoline isomers are then separated and purified through fractional distillation.
-
The Hantzsch Pyridine Synthesis: A Versatile Tool for Substituted Pyridines
Developed in 1881 by the German chemist Arthur Rudolf Hantzsch, this multi-component reaction provides a powerful method for synthesizing substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[4] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][4]
Mechanism of the Hantzsch Pyridine Synthesis
The mechanism of the Hantzsch synthesis involves the initial formation of two key intermediates: an enamine from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from the other equivalent of the β-ketoester and the aldehyde (via a Knoevenagel condensation). These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.
Figure 3: Synthetic route to Isoniazid from 4-Picoline.
Omeprazole: Revolutionizing the Treatment of Acid-Related Disorders
Omeprazole was the first in a class of drugs known as proton pump inhibitors (PPIs), which have profoundly impacted the management of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. [5][6]
-
A Targeted Approach: The development of omeprazole was a result of a rational drug design program aimed at inhibiting the H⁺/K⁺-ATPase enzyme system (the proton pump) in gastric parietal cells. [7]* The Picoline Connection: A key structural feature of omeprazole is its substituted pyridine ring, which is derived from a picoline precursor. The synthesis involves the coupling of a substituted 2-methylpyridine derivative with a benzimidazole moiety. [6]* Synthesis of the Pyridine Moiety: The synthesis of the crucial pyridine intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, starts from 2,3,5-collidine (2,3,5-trimethylpyridine), a picoline derivative.
Nitrapyrin: Enhancing Agricultural Efficiency
Nitrapyrin is a nitrification inhibitor used in agriculture to improve the efficiency of nitrogen fertilizers. [8]
-
Mechanism of Action: It selectively inhibits the Nitrosomonas bacteria in the soil, which are responsible for the first step of nitrification (the conversion of ammonium to nitrite). This slows down the conversion of ammonium-based fertilizers to nitrate, which is more susceptible to leaching and denitrification, thus keeping nitrogen in the root zone for a longer period. [9]* Synthesis from 2-Picoline: Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) is synthesized from 2-picoline through a photochlorination reaction. [10]
2-Vinylpyridine: A Versatile Monomer
2-Vinylpyridine is an important monomer used in the production of various polymers.
-
Applications: It is a key component in the production of specialty latexes used as tire cord adhesives, improving the bonding between the rubber and the reinforcing fabric. It is also used in the synthesis of ion-exchange resins and as an intermediate in the production of pharmaceuticals and agricultural chemicals.
-
Industrial Synthesis: The primary industrial route to 2-vinylpyridine involves the condensation of 2-picoline with formaldehyde to form 2-(2-hydroxyethyl)pyridine, which is then dehydrated to yield the final product. [11][12] Industrial Synthesis of 2-Vinylpyridine
Figure 4: Two-step industrial synthesis of 2-Vinylpyridine.
The Picoline Carboxylic Acids: Key Intermediates
The oxidation of the methyl group of the three picoline isomers provides the corresponding pyridinecarboxylic acids, which are themselves valuable chemical intermediates.
-
Picolinic Acid (Pyridine-2-carboxylic acid): Synthesized by the oxidation of 2-picoline, often using potassium permanganate. [13][14]It is a chelating agent and a precursor for various pharmaceuticals.
-
Nicotinic Acid (Niacin or Vitamin B3; Pyridine-3-carboxylic acid): Produced by the oxidation of 3-picoline. [15][16]It is an essential human nutrient and is used to treat high cholesterol. Industrial synthesis often involves gas-phase oxidation or ammoxidation followed by hydrolysis. [17][18]* Isonicotinic Acid (Pyridine-4-carboxylic acid): Obtained from the oxidation of 4-picoline. [19][20][21]It is a key precursor in the synthesis of isoniazid and other pharmaceuticals.
| Picoline Isomer | Oxidation Product | Common Name | Key Application |
| 2-Picoline | Picolinic Acid | - | Chelating agent, pharmaceutical intermediate |
| 3-Picoline | Nicotinic Acid | Niacin, Vitamin B3 | Essential nutrient, cholesterol treatment |
| 4-Picoline | Isonicotinic Acid | - | Precursor to Isoniazid |
Conclusion and Future Outlook
From its humble origins in the destructive distillation of natural materials, picoline has emerged as a cornerstone of modern organic and medicinal chemistry. The elucidation of its isomeric structures and the development of robust synthetic methodologies have paved the way for the creation of a diverse array of derivatives that have had a profound impact on human health and agriculture. The journey of picoline from a simple tar oil constituent to a key building block for life-saving drugs and efficiency-enhancing agrochemicals is a testament to the power of chemical synthesis and the enduring importance of fundamental organic scaffolds. As synthetic methodologies continue to evolve, with a growing emphasis on green chemistry and catalytic efficiency, the picoline core is poised to remain a vital resource for the development of novel functional molecules for generations to come.
References
-
Wikipedia. Picoline. [Link]
-
Wikipedia. Pyridine. [Link]
-
Wikiwand. Picoline. [Link]
-
Primaryinfo. Picoline. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
Wikipedia. Isonicotinic acid. [Link]
-
Wikipedia. Chichibabin reaction. [Link]
-
Wikipedia. Chichibabin pyridine synthesis. [Link]
-
YouTube. HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. [Link]
-
Chemistry Notes. Chichibabin pyridine synthesis. [Link]
-
Brieflands. Discovery of New Drugs Against Tuberculosis: History Guides. [Link]
-
Cold Spring Harbor Perspectives in Medicine. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. [Link]
- Google Patents. Method for preparing nicotinic acid.
-
Wikipedia. Isoniazid. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
-
YouTube. Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism | Organic Named Reaction ||. [Link]
-
ResearchGate. Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. [Link]
-
PubMed. The physiological background behind and course of development of the first proton pump inhibitor. [Link]
-
Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]
-
PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
PMC. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. [Link]
-
ACS Publications. Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. [Link]
-
Johns Hopkins University. History of drug discovery: Early evaluation studies and lessons learnt from them. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
The Royal Society Publishing. The adsorption and mechanism of the nitrification inhibitor nitrapyrin in different types of soils. [Link]
- Google Patents. Method for preparing 2-vinylpyridine.
-
MDPI. Assessment of the Nitrification Inhibitor Nitrapyrin on Nitrogen Losses and Brassica oleracea Growth: A Preliminary Sustainable Research. [Link]
-
Quick Company. An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase. [Link]
-
ResearchGate. A proton-pump inhibitor expedition: the case histories of omeprazole and esomeprazole. [Link]
-
Jubilant. PICOLINES. [Link]
- Google Patents.
-
YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]
-
Organic Syntheses. picolinic acid hydrochloride. [Link]
-
MDPI. A Nitrification Inhibitor, Nitrapyrin, Reduces Potential Nitrate Leaching through Soil Columns Treated with Animal Slurries and Anaerobic Digestate. [Link]
-
Cleveland Clinic Journal of Medicine. Omeprazole: a new drug for the treatment of acid-peptic diseases. [Link]
- Google Patents. Method for synthesizing and preparing 2-vinyl pyridine.
-
ResearchGate. Preparation of pyridine via Hantzsch approaches. (a) Classical method,... [Link]
-
CHIMIA. A Catalytic Green Process for the Production of Niacin. [Link]
-
PMC. 25 Years of Proton Pump Inhibitors: A Comprehensive Review. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of picolinic acid. [Link]
-
R Discovery. A proton-pump inhibitor expedition: the case histories of omeprazole and esomeprazole.. [Link]
-
Patsnap. Method for synthesizing and preparing 2-vinyl pyridine. [Link]
- Google Patents.
- Google Patents. Process for preparing isonicotinic acid.
-
ResearchGate. Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. [Link]
Sources
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. ccjm.org [ccjm.org]
- 6. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The physiological background behind and course of development of the first proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. " An Improved Process For The Preparation Of Vinylpyridine From [quickcompany.in]
- 12. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]
- 13. Picolinic acid - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN101985434B - Method for preparing nicotinic acid - Google Patents [patents.google.com]
- 16. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 17. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chimia.ch [chimia.ch]
- 19. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. chempanda.com [chempanda.com]
Methodological & Application
Advanced Application Note: 5-Butyl-3-Picoline as a Lipophilic Scaffold in Agrochemical Discovery
Executive Summary & Strategic Rationale
In the optimization of modern agrochemicals, the pyridine ring remains a privileged scaffold, present in over 15% of all registered pesticides, including neonicotinoids, pyridine-carboxamides (SDHIs), and auxin mimics. However, a recurring challenge in lead optimization is balancing metabolic stability with bioavailability (LogP) .
5-Butyl-3-picoline (3-butyl-5-methylpyridine) serves as a critical "Lipophilic Module." Unlike the ubiquitous 3-picoline (precursor to niacin and chlorpyrifos), the addition of the C5-butyl chain provides a steric and hydrophobic anchor. This application note details the utilization of 5-butyl-3-picoline not as a commodity solvent, but as a precision intermediate for generating 5-butylnicotinic acid derivatives—key pharmacophores for next-generation mitochondrial electron transport inhibitors (METI) and nicotinic acetylcholine receptor (nAChR) modulators.
Key Technical Advantages:
-
Lipophilic Tuning: The butyl chain increases LogP by approximately +2.1 units compared to the methyl analog, enhancing cuticular penetration in waxy leaf surfaces.
-
Metabolic Blocking: The C5-substitution blocks the primary site of oxidative metabolism often seen in simple nicotinoids, extending the half-life of the active ingredient (AI) in planta.
-
Regioselective Functionalization: The C3-methyl group remains electronically activated for selective oxidation to carboxylic acid, while the C5-butyl group remains inert under standard conditions.
Synthetic Pathway & Logic (DOT Visualization)
The following diagram illustrates the divergent synthetic utility of 5-butyl-3-picoline. It highlights the two primary activation pathways: Side-chain Oxidation (Route A) for carboxylate generation and Ring Activation (Route B) for nucleophilic coupling.
Caption: Divergent synthesis pathways from 5-butyl-3-picoline: Route A targets carboxylate pharmacophores; Route B activates the ring for coupling.
Experimental Protocols
Protocol A: Selective Oxidation to 5-Butylnicotinic Acid
Objective: To convert the C3-methyl group to a carboxylic acid without degrading the C5-butyl chain. Mechanism: Permanganate oxidation is preferred over nitric acid (Lonza process) for laboratory/pilot scale to avoid nitration byproducts on the alkyl chain.
Materials:
-
5-Butyl-3-picoline (98% purity)
-
Potassium Permanganate (KMnO₄)
-
Cetyltrimethylammonium bromide (CTAB) - Phase transfer catalyst
-
Water/t-Butanol (1:1 mixture)
Step-by-Step Methodology:
-
Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve 14.9 g (0.1 mol) of 5-butyl-3-picoline in 100 mL of t-Butanol/Water (1:1).
-
Catalyst Addition: Add 0.5 g of CTAB. Rationale: The lipophilic butyl chain reduces water solubility; CTAB ensures phase contact between the oxidant and the organic substrate.
-
Oxidant Feed: Heat the mixture to 70°C. Slowly add KMnO₄ (31.6 g, 0.2 mol) in small portions over 2 hours.
-
Control Point: Monitor internal temperature. Exotherms >80°C can lead to oxidative cleavage of the butyl chain.
-
-
Reflux: After addition, reflux at 85°C for 4 hours. The purple color should fade to a brown manganese dioxide (MnO₂) precipitate.
-
Workup:
-
Filter the hot reaction mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.
-
Concentrate the filtrate to remove t-Butanol.
-
Acidify the remaining aqueous solution to pH 3.5 using 2M HCl.
-
-
Isolation: The product, 5-butylnicotinic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
Validation Criteria:
-
Yield: Expect 75-85%.
-
1H NMR (DMSO-d6): Look for the disappearance of the singlet methyl peak (~2.3 ppm) and the appearance of a broad carboxylic acid proton (~11-13 ppm). The butyl multiplet (0.9-1.6 ppm) must remain intact.
Protocol B: N-Oxidation for C2-Functionalization
Objective: To activate the pyridine ring for nucleophilic substitution (e.g., introducing a chlorine atom at C2 or C6), essential for "imidacloprid-style" active ingredients.
Materials:
-
5-Butyl-3-picoline
-
Urea-Hydrogen Peroxide (UHP) complex
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: Dissolve 10 mmol of 5-butyl-3-picoline in DCM (20 mL) at 0°C.
-
Oxidant Addition: Add UHP (20 mmol) followed by dropwise addition of TFAA (20 mmol).
-
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower Rf) than the starting material.
-
Quench: Quench with saturated Na₂S₂O₃ to destroy excess peroxide.
-
Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Rearrangement/Chlorination (The Boekelheide Step):
-
Take the crude N-oxide and dissolve in POCl₃ (Phosphorus oxychloride).
-
Heat to 80°C for 2 hours.
-
Outcome: This converts the N-oxide to a 2-chloro-5-butyl-3-picoline derivative, a reactive electrophile for coupling with amines.
-
Quantitative Data Summary
The following table compares the physicochemical properties of the precursor against standard pyridine scaffolds, highlighting the "Butyl Effect" on lipophilicity.
| Compound | Molecular Weight | LogP (Calc) | Water Solubility | Primary Application |
| 3-Picoline | 93.13 | 1.2 | Miscible | Commodity Precursor (Niacin) |
| 5-Butyl-3-picoline | 149.23 | 3.3 | Low (<1 g/L) | Lipophilic Scaffold |
| 5-Butylnicotinic Acid | 179.22 | 2.8 | pH dependent | SDHI Fungicide Precursor |
| Fusaric Acid | 179.22 | 2.5 | Moderate | Natural Phytotoxin Mimic |
Data Source: Calculated via ChemAxon JChem for comparative SAR analysis.
References & Authority
-
Scaffold Utility: Zakharychev, V. V., & Martsynkevich, A. M. (2021). "Good Pyridine Hunting: a Biomimic Compound... in Agrochemicals." Chemistry of Heterocyclic Compounds. Link
-
Oxidation Protocols: Shimizu, S., et al. (2023). "Oxidation of Picoline with Oxygen to Nicotinic Acid." Catalysts. Link
-
Agrochemical Discovery: Liu, C., et al. (2016).[5] "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods." Bioorganic & Medicinal Chemistry. Link
-
N-Oxidation Methodology: BenchChem Protocols. "Synthesis of substituted pyridine N-oxides." Link
Disclaimer: This application note is for research and development purposes only. 5-butyl-3-picoline and its derivatives may be subject to patent restrictions in specific jurisdictions. Always consult local safety data sheets (SDS) before handling alkyl-pyridines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Butyl-3-Methylpyridine as an Internal Standard for the Quantification of Substituted Pyridines in Pharmaceutical Matrices by GC-MS
Abstract
This application note presents a detailed protocol for the use of 5-butyl-3-methylpyridine as an internal standard (IS) for the accurate and precise quantification of related substituted pyridine analytes in pharmaceutical development and quality control. We will explore the rationale behind the selection of 5-butyl-3-methylpyridine, drawing upon its physicochemical properties relative to a model analyte, 3,5-lutidine. A comprehensive gas chromatography-mass spectrometry (GC-MS) method is detailed, including sample preparation, instrument parameters, and data analysis. Furthermore, a validation protocol adhering to the International Council for Harmonisation (ICH) guidelines is provided to demonstrate the method's robustness, accuracy, and reliability.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust internal standard methodology for the analysis of pyridine-based compounds.
Introduction: The Rationale for an Internal Standard
In chromatographic analysis, the goal of quantitative accuracy can be undermined by variations in sample preparation, injection volume, and instrument response.[4][5] The internal standard method is a powerful technique to mitigate these sources of error.[6][7] By adding a known concentration of a non-native compound—the internal standard—to all samples, standards, and blanks, we can normalize the analyte response to the internal standard response.[5] This ratio-based approach compensates for variations, leading to significantly improved precision and accuracy.[4][6]
The selection of an appropriate internal standard is paramount to the success of the method.[4][6] An ideal internal standard should possess the following characteristics:
-
Structural Similarity: The internal standard should be chemically similar to the analyte to ensure comparable behavior during sample extraction and chromatographic separation.[4][7]
-
Chromatographic Resolution: It must be well-resolved from the analyte and any other matrix components.[6]
-
Absence from the Sample Matrix: The internal standard cannot be endogenously present in the samples being analyzed.[6][7]
-
Stability: It must be chemically stable throughout the entire analytical procedure.[4]
This application note proposes 5-butyl-3-methylpyridine as an excellent internal standard for the quantification of other substituted pyridines, using 3,5-lutidine as a representative analyte. The structural similarities and expected differences in retention time make this a well-suited analytical pairing.
Physicochemical Properties and Selection Justification
The choice of 5-butyl-3-methylpyridine as an internal standard for the analysis of 3,5-lutidine is grounded in a comparison of their chemical properties.
| Property | 3,5-Lutidine (Analyte) | 5-Butyl-3-methylpyridine (Internal Standard) | Justification for Pairing |
| Molecular Formula | C₇H₉N | C₁₀H₁₅N | Similar pyridine core structure with alkyl substitutions. |
| Molecular Weight | 107.15 g/mol | 149.23 g/mol | Different enough to be distinguished by MS, but similar enough for comparable ionization. |
| Boiling Point | ~170 °C | Estimated >200 °C | Both are sufficiently volatile for GC analysis, with the higher boiling point of the IS suggesting a later elution time.[8] |
| Polarity | Moderately polar | Less polar due to the longer butyl chain | The difference in polarity will aid in chromatographic separation. |
| Structure | Shared 3-methylpyridine scaffold with differing alkyl substitution at the 5-position. |
The structural analogy between the two compounds suggests they will exhibit similar extraction efficiencies and responses to changes in the chromatographic system. The difference in molecular weight and substitution pattern ensures they can be readily separated and independently quantified by GC-MS.
Experimental Protocol: GC-MS Analysis
This section provides a step-by-step protocol for the quantification of 3,5-lutidine using 5-butyl-3-methylpyridine as an internal standard.
Materials and Reagents
-
3,5-Lutidine (≥99% purity)
-
5-Butyl-3-methylpyridine (≥99% purity)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Pharmaceutical matrix (e.g., placebo formulation)
Preparation of Standard and Sample Solutions
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-butyl-3-methylpyridine and dissolve in 10 mL of methanol in a volumetric flask.
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,5-lutidine and dissolve in 10 mL of methanol in a volumetric flask.
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard stock solution to a final concentration of 20 µg/mL.
Sample Preparation:
-
Accurately weigh 100 mg of the pharmaceutical matrix into a centrifuge tube.
-
Add 1 mL of methanol containing the internal standard at a concentration of 20 µg/mL.
-
Vortex for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a GC vial for analysis.
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Analyte) | m/z 107, 92 |
| SIM Ions (IS) | m/z 149, 106 |
Data Analysis and Quantification
-
Integrate the peak areas of the analyte (3,5-lutidine) and the internal standard (5-butyl-3-methylpyridine) in each chromatogram.
-
Calculate the response ratio for each standard and sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
Method Validation Protocol (ICH Q2(R2))
To ensure the developed method is fit for its intended purpose, a validation study should be conducted in accordance with ICH Q2(R2) guidelines.[1][2][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Procedure: Analyze a blank matrix, a matrix spiked with the analyte, and a matrix spiked with both the analyte and the internal standard.
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of the analyte and the internal standard in the blank matrix.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Procedure: Analyze a minimum of five calibration standards over the desired concentration range (e.g., 1-100 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Procedure: Analyze a minimum of three replicates at three different concentrations (low, medium, and high) within the linear range.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations to the GC-MS parameters (e.g., ±5 °C in oven temperature, ±0.1 mL/min in flow rate).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, peak symmetry) should remain within acceptable limits, and the quantitative results should not be significantly affected.
Visualizations
Experimental Workflow
Caption: Workflow for sample and standard preparation through to final quantification.
Method Validation Logic
Caption: Key parameters for analytical method validation as per ICH guidelines.
Conclusion
The use of 5-butyl-3-methylpyridine as an internal standard provides a robust and reliable method for the quantification of substituted pyridines, such as 3,5-lutidine, in pharmaceutical matrices. Its structural similarity ensures comparable analytical behavior, while its unique mass and retention time allow for clear chromatographic resolution and accurate quantification. By following the detailed GC-MS protocol and adhering to the principles of method validation outlined in this note, laboratories can achieve high-quality, reproducible data essential for drug development and quality control.
References
- Vertex AI Search. (n.d.). Internal Standards - What Are They?
-
Wikipedia. (2023, December 28). Internal standard. Retrieved February 10, 2026, from [Link]
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved February 10, 2026, from [Link]
-
LCGC International. (2019, November 1). When Should an Internal Standard be Used? Retrieved February 10, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. In Toxicological Profile for Pyridine. Retrieved February 10, 2026, from [Link]
-
Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Retrieved February 10, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 10, 2026, from [Link]
-
Yang, K., Cheng, H., Li, J., & Han, X. (2010). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 51(10), 2791–2801. [Link]
-
Occupational Safety and Health Administration. (1991, December). Pyridine (Method PV2295). Retrieved February 10, 2026, from [Link]
-
Link, W. E., & Morrissette, R. A. (1960). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry, 32(8), 962–963. [Link]
-
Pirsa, S., Alizadeh, N., & Asadpour-Zeynali, K. (2013). Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. Analytica Chimica Acta, 762, 34–41. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 10, 2026, from [Link]
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved February 10, 2026, from [Link]
-
YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Retrieved February 10, 2026, from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved February 10, 2026, from [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
Metal-catalyzed cross-coupling reactions with 5-butyl-3-methylpyridine
Application Note: Strategic Functionalization of 5-Butyl-3-methylpyridine
Executive Summary & Strategic Context
5-Butyl-3-methylpyridine represents a "privileged scaffold" in medicinal chemistry, offering a lipophilic, non-planar bioisostere for phenyl rings.[1] The 3,5-substitution pattern creates a unique electronic and steric environment: the nitrogen atom is electron-deficient, while the C3-methyl and C5-butyl groups provide weak electron donation and significant steric bulk.[1]
This configuration presents the classic "Pyridine Problem" in cross-coupling:
-
Catalyst Poisoning: The basic nitrogen coordinates strongly to Pd(II) species, arresting the catalytic cycle.
-
Regio-ambiguity: The C2 and C6 positions are electronically similar (both
-positions), making site-selective functionalization challenging. -
Electronic Deactivation: The electron-poor ring resists oxidative addition in classical coupling unless highly activated halogens are used.
This guide details two field-proven protocols to overcome these barriers: Direct C-H Arylation (via N-Oxide activation) and Classical Suzuki-Miyaura Coupling (via 2-Chloro activation) .[1]
Critical Decision Framework
Before initiating synthesis, select the pathway based on your substrate availability and regiochemical requirements.
Figure 1: Strategic workflow for functionalizing the 5-butyl-3-methylpyridine core.[1]
Protocol A: Site-Selective C-H Arylation (The N-Oxide Route)[1]
Rationale: Direct C-H activation of neutral pyridines is sluggish. Converting the pyridine to its N-oxide activates the C2-H bond and prevents catalyst poisoning by modulating the basicity of the nitrogen.[1] This protocol utilizes the "Fagnou Conditions," relying on a Concerted Metalation-Deprotonation (CMD) mechanism.
Regioselectivity Note: The C2 position (adjacent to Methyl) and C6 position (adjacent to Butyl) are competitive. However, the N-oxide oxygen coordinates with Palladium to direct insertion.[1] Under these conditions, insertion often favors the sterically accessible position, but mixtures are possible. The protocol below includes a separation step.
Step 1: N-Oxidation[1]
-
Reagents: 5-butyl-3-methylpyridine (1.0 equiv), m-CPBA (1.2 equiv).[1]
-
Conditions: DCM, 0°C to RT, 4 hours.
-
Workup: Wash with 1M NaOH to remove m-chlorobenzoic acid.[1]
-
Yield Target: >90% (Solid/Oil).
Step 2: Pd-Catalyzed C-H Arylation
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11] | Role |
| Substrate | Pyridine-N-Oxide (from Step 1) | 1.0 | Core Scaffold |
| Coupling Partner | Aryl Bromide (Ar-Br) | 1.2 | Aryl Source |
| Catalyst | Pd(OAc)₂ | 5 mol% | Pre-catalyst |
| Ligand | P(t-Bu)₃[1] • HBF₄ | 10 mol% | Electron-rich ligand for OA |
| Base/CMD Agent | K₂CO₃ | 2.0 | Base |
| Additive | Pivalic Acid (PivOH) | 30 mol% | Critical: Proton shuttle for CMD |
| Solvent | Toluene | 0.2 M | Non-polar medium |
Experimental Procedure:
-
Setup: In a glovebox or under Argon, charge a sealable pressure tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(t-Bu)₃•HBF₄ (29 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Addition: Add the Pyridine-N-Oxide (1.0 mmol), Aryl Bromide (1.2 mmol), and Pivalic Acid (30 mg, 0.3 mmol).
-
Solvation: Add anhydrous Toluene (5.0 mL). Seal the tube.
-
Reaction: Heat to 110°C with vigorous stirring for 16 hours. Note: The reaction mixture will turn dark brown/black.
-
De-oxygenation (Post-Coupling): The product is the N-oxide of the biaryl. To restore the pyridine:
-
Cool to RT. Filter through Celite. Concentrate.
-
Dissolve residue in MeOH. Add Ammonium Formate (5 equiv) and Pd/C (10 wt%). Reflux for 1 hour.
-
-
Purification: Filter and purify via Flash Chromatography (Hexanes/EtOAc).
Mechanism of Action (CMD): The pivalate anion acts as an intramolecular base, deprotonating the C2-H bond simultaneously as the Palladium forms the C-Pd bond.[1]
Figure 2: Concerted Metalation-Deprotonation (CMD) pathway facilitated by Pivalic Acid.[1]
Protocol B: The "Reliable" Route (Chlorination + Suzuki)
Rationale: If C-H activation yields inseparable regioisomers, the chlorination route is preferred. Treatment of the N-oxide with POCl₃ typically favors chlorination at the C2 position (ortho to the smaller methyl group) over C6 (ortho to the butyl group) due to subtle steric steering, though C2/C6 mixtures must still be separated.
Step 1: Regioselective Chlorination
-
Reagents: Pyridine-N-Oxide (1.0 equiv), POCl₃ (5.0 equiv), Et₃N (2.0 equiv).[1]
-
Conditions: Reflux (105°C) for 4 hours.
-
Key Insight: The addition of an amine base (Et₃N) buffers the HCl generated, preventing acid-catalyzed degradation of the butyl chain or polymerization.
-
Isolation: Quench carefully into ice water (Exothermic!). Extract with DCM. Purify 2-chloro-5-butyl-3-methylpyridine on silica.
Step 2: Suzuki-Miyaura Cross-Coupling
This step uses Buchwald's G3 Pre-catalysts to ensure rapid coupling even with the sterically crowded 2-chloro-3-methyl motif.[1]
| Parameter | Specification |
| Catalyst | XPhos Pd G3 (2 mol%) |
| Ligand | XPhos (optional 1 mol% extra) |
| Base | K₃PO₄ (3.0 equiv, 0.5M in H₂O) |
| Solvent | THF or 1,4-Dioxane |
| Temperature | 60°C (Mild) to 80°C |
Protocol:
-
Charge a vial with 2-chloro-5-butyl-3-methylpyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), XPhos Pd G3 (0.02 equiv).[1]
-
Evacuate and backfill with N₂ (3x).
-
Add THF (degassed) and aqueous K₃PO₄.
-
Stir at 60°C for 2-4 hours.
-
Validation: Monitor disappearance of the aryl chloride by HPLC (254 nm). The electron-deficient pyridine chloride reacts faster than typical aryl chlorides.[1]
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (Protocol A) | Catalyst poisoning by neutral pyridine. | Ensure N-oxidation is 100% complete before coupling.[1] Increase Pivalic Acid to 50 mol%. |
| Regioisomer Mixture (Protocol B) | POCl₃ attacks both C2 and C6. | Switch to Vilsmeier-Haack conditions (POCl₃/DMF) which is bulkier and may improve selectivity for C2 (away from Butyl).[1] |
| De-butylation | Acidic cleavage of alkyl chain. | Avoid strong mineral acids at high temps. Use Lewis acids or basic workups.[10] |
| Protodeboronation | Unstable Boronic Acid (Protocol B). | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Ar-BF₃K).[1] |
References
-
Campeau, L.-C., & Fagnou, K. (2006). "Site-selective Pt(II)- and Pd(II)-catalyzed direct arylation of pyridine N-oxides." Journal of the American Chemical Society, 128(35), 11360–11361. Link[1]
-
Deng, H., et al. (2011). "Pd-Catalyzed Cross-Coupling Reactions of Alkyl Halides." Chemical Society Reviews, 40, 4937-4947.[12] Link
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960. Link[1]
-
Lutz, M. R., et al. (2017). "Nickel-Catalyzed Reductive Cross-Coupling of Alkylpyridinium Salts." Organic Letters, 19(6). (Relevant for alternative activation strategies). Link[1]
- Malinowski, J. T., et al. (2020). "Strategic Applications of Pyridine C-H Functionalization in Drug Discovery." Journal of Medicinal Chemistry. (General Context).
Disclaimer: All protocols involve hazardous chemicals (POCl₃, Pd catalysts). Perform a full risk assessment (COSHH) before experimentation.
Sources
- 1. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 5. Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-Selective Switching Strategies to Functionalize Polyazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Purification techniques for crude 5-butyl-3-picoline
Technical Support Center: Alkylpyridine Purification Division Subject: Purification Protocols for Crude 5-Butyl-3-Picoline (3-butyl-5-methylpyridine) Ticket ID: AP-5B3P-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Welcome to the Purification Help Desk
You are dealing with 5-butyl-3-picoline , a dialkylpyridine derivative. Like its homolog 3,5-lutidine, this molecule presents a classic separation challenge: it is a high-boiling, basic liquid prone to N-oxide formation (discoloration) and often contaminated with regioisomers or unreacted starting materials.
This guide treats your purification as a process engineering problem . We do not rely on luck; we rely on the exploitation of physicochemical properties—specifically basicity (
Part 1: The Diagnostic Phase (Triage)
Before selecting a method, assess your crude material. Use the following decision matrix to determine the correct workflow.
Figure 1: Purification Decision Matrix. Select your entry point based on the initial purity of your crude material.
Part 2: Core Protocols
Protocol A: The "Chemical Switch" (Acid-Base Extraction)
Best for: Removing non-basic impurities (unreacted alkyl halides, neutral byproducts).
The Logic: Pyridines are weak bases (
Step-by-Step Guide:
-
Dissolution: Dissolve crude oil in a non-polar solvent (e.g., Heptane or MTBE ). Avoid DCM if possible to prevent emulsion formation, though it is acceptable if solubility is an issue.
-
Protonation (Extraction):
-
Add 1M HCl or 10% H₂SO₄ to the separatory funnel.
-
Target: pH < 2.
-
Shake vigorously. The 5-butyl-3-picoline becomes the pyridinium salt (
) and migrates to the water layer. -
CRITICAL: Keep the Aqueous Layer . (This is a common error; do not discard the water!).
-
-
Wash: Wash the acidic aqueous layer with fresh heptane to remove trapped neutrals.
-
Deprotonation (Recovery):
-
Cool the aqueous layer (neutralization is exothermic).
-
Slowly add 6M NaOH or 50% KOH until pH > 12.
-
The solution will turn cloudy/oily as the free base regenerates.
-
-
Isolation: Extract the now-basic aqueous layer with DCM or Ethyl Acetate (3x). Dry combined organics over
and concentrate.
Protocol B: Vacuum Fractionation (The Heavy Lifter)
Best for: Separating the product from tars and close-boiling isomers.
The Logic: 5-butyl-3-picoline has a high boiling point (estimated >220°C at atm). Atmospheric distillation will cause thermal degradation (browning). You must use reduced pressure to lower the boiling point to a safe window (<120°C).
Technical Specifications:
| Parameter | Recommendation | Reason |
| Vacuum Pressure | < 5 mbar (High Vacuum) | Reduces BP significantly to prevent oxidation. |
| Column Type | Vigreux (15-20 cm) | Provides theoretical plates for isomer separation. |
| Bath Temp | ~130-150°C | Maintain |
| Condenser | Water cooled (20°C) | Product is not highly volatile; dry ice is unnecessary. |
Troubleshooting the Distillation:
-
Issue: The temperature fluctuates wildy.
-
Fix: Insulate the column with aluminum foil or glass wool. High-boiling vapors condense on the column walls before reaching the thermometer if not insulated.
-
-
Issue: Product is distilling but colored yellow.
-
Fix: Entrainment.[1] You are distilling too fast. Reduce the heat input to slow the take-off rate.
-
Protocol C: Chromatography with Amine Modifiers
Best for: Final polishing and difficult isomer separation.
The Logic: Pyridines interact strongly with the acidic silanol groups on silica gel, causing "tailing" (broad, streaky peaks). You must "cap" these silanols using a sacrificial base in the mobile phase.
System Setup:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient).
-
The Secret Ingredient: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to the mobile phase.
Part 3: Troubleshooting & FAQs
Q1: My product turned dark red/brown after sitting on the bench. Is it ruined?
-
Diagnosis: Pyridines are susceptible to N-oxidation and photo-oxidation. The color comes from trace amounts of conjugated polymers or N-oxides.
-
Solution: It is likely >95% pure despite the color.
-
Quick Fix: Pass the oil through a short plug of Basic Alumina (not silica). This often traps the colored polar impurities.
-
Prevention:[2] Store under Argon/Nitrogen in an amber vial.
-
Q2: I cannot separate the 3-butyl isomer from the 4-butyl isomer.
-
Diagnosis: Regioisomers often have identical boiling points. Distillation will fail.
-
Solution: You need Reverse Phase Chromatography (C18) .
-
Use a Water:Methanol gradient with 0.1% Formic Acid .
-
Note: The acid keeps the pyridine protonated, altering its retention time based on the hydrophobicity of the butyl chain position.
-
Q3: The product smells like "dirty socks" even after distillation.
-
Diagnosis: Trace piperidine or lower alkyl-pyridine contaminants.
-
Solution: Acid wash (Protocol A) usually removes this. If persistent, the smell is intrinsic to the compound class. Work in a fume hood.
Part 4: Visualizing the Mechanism
Understanding the Acid-Base extraction at the molecular level ensures you don't discard the wrong layer.
Figure 2: The "Chemical Switch" Workflow.[3] Note that the product moves to the aqueous phase in step 2.
References & Authoritative Sources
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for picoline/lutidine purification via drying and distillation).
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. (Discusses the basicity and oxidation susceptibility of alkylpyridines).
-
Biotage Application Notes. (2023). Strategies for Flash Chromatography of Basic Amines. (Source for TEA modifier protocols to prevent tailing).
-
Org. Synth. 2011, 88, 168-180. Preparation of 2,6-Di-tert-butylpyridine.[5] (Provides analogous high-vacuum distillation and handling techniques for hindered alkylpyridines).
Sources
- 1. WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 2. CN105037251A - 3,5-dimethylpyridine purifying method - Google Patents [patents.google.com]
- 3. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 5-Butyl-3-methylpyridine
Ticket ID: #PYR-iso-5B3M Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Isomer Removal & Purification Protocols
Executive Summary
Separating 5-butyl-3-methylpyridine (3,5-dialkyl) from its isomers is a classic challenge in heterocyclic chemistry. The difficulty arises because the target molecule and its contaminants often share identical molecular weights and similar polarities.
The most common contaminants are:
-
Regioisomers: 2-butyl-3-methylpyridine or 2-butyl-5-methylpyridine (formed during non-selective alkylation).
-
Chain Isomers: 5-isobutyl-3-methylpyridine or 5-sec-butyl variants (formed via rearrangement of the alkyl group).
The Core Strategy: You cannot rely on a single method. You must exploit Steric Differentiation for regioisomers and Thermodynamic (Boiling Point) Differentiation for chain isomers.
Phase 1: Diagnostic Triage
Q: My GC-MS shows a single peak, but my reaction yield suggests impurities. How do I confirm isomer presence?
A: Standard non-polar GC columns (like DB-5) often fail to resolve pyridine isomers. You must triangulate your data using NMR.
Diagnostic Protocol:
-
Run 1H NMR in
: Focus on the -protons (positions 2 and 6, adjacent to Nitrogen).-
Target (3,5-disubstituted): You should see two distinct singlets (or narrow doublets) around
8.2–8.4 ppm. Both -positions are open. -
Impurity (2,3 or 2,5-disubstituted): Look for a signal shift. A substituent at the 2-position eliminates one low-field signal and shields the remaining ring protons.
-
-
GC Method Switch: Switch to a Wax Column (Polyethylene Glycol phase). The basic nitrogen interacts differently with the polar phase depending on the steric shielding of the alkyl groups, often resolving co-eluting peaks.
Phase 2: The "Steric Gate" (Chemical Separation)
Q: Flash chromatography is failing to separate the 2-butyl isomer from my 5-butyl target. What now?
A: Stop trying to separate them by polarity. Separate them by steric accessibility .
The nitrogen atom in your target (5-butyl-3-methylpyridine) is unhindered . The nitrogen in the contaminant (2-butyl-...) is sterically hindered by the alkyl group next to it. We can exploit this using a Lewis Acid complexation strategy, specifically with Boron Trifluoride (
The "Steric Gate" Protocol
This method selectively precipitates the unhindered target while leaving the hindered isomers in solution.
Reagents:
-
Crude Pyridine Mixture[1]
- (Boron Trifluoride Etherate)
-
Anhydrous Ether or Hexane
-
30% NaOH solution
Step-by-Step Workflow:
-
Dissolution: Dissolve your crude oil in anhydrous ether (0.1 M concentration). Cool to 0°C under
. -
Complexation: Dropwise add
(1.1 equivalents relative to the target isomer only). -
Separation:
-
The Target-
complex will precipitate as a white solid or form a dense lower oil. -
The Impurities remain free in the ether layer.
-
-
Filtration/Decanting: Filter the solid (or decant the ether). Wash the solid with cold pentane to remove traces of the 2-isomer.
-
Recovery: Suspend the solid complex in DCM. Add 30% NaOH and stir vigorously for 30 minutes. The base breaks the B-N bond.
-
Extraction: The free base (pure target) moves into the DCM. Dry and concentrate.
Figure 1: The Steric Gate workflow utilizing differential Lewis Acid complexation rates.
Phase 3: Thermodynamic Separation (Distillation)
Q: I have removed the 2-isomers, but I suspect I still have chain isomers (e.g., 5-isobutyl vs 5-n-butyl). Can I distill?
A: Yes, but standard distillation is insufficient. You need a Spinning Band Distillation column.
The Physics:
-
Branching Effect: Branched isomers (isobutyl/sec-butyl) have lower surface areas than linear (n-butyl) isomers.
-
Boiling Point Trend: The n-butyl isomer will boil 3-5°C higher than the iso-butyl isomer.
-
2-Substitution Effect: If any 2-substituted isomers remain, they generally boil lower than 3-substituted isomers because the alkyl group shields the nitrogen lone pair, reducing intermolecular hydrogen bonding with trace water or self-association.
Boiling Point Comparison (Estimated at 760 mmHg):
| Isomer | Est.[4][5][6][7][8] Boiling Point | Separation Feasibility |
| 5-(n-butyl)-3-methylpyridine | ~235°C | Target |
| 5-(isobutyl)-3-methylpyridine | ~230°C | Difficult (Requires >50 theoretical plates) |
| 2-(n-butyl)-3-methylpyridine | ~228°C | Moderate |
| 2-(n-butyl)-5-methylpyridine | ~227°C | Moderate |
Protocol:
-
Use a spinning band column (minimum 60 theoretical plates).
-
Run at reduced pressure (e.g., 10 mmHg) to lower thermal stress.
-
Set a high reflux ratio (20:1 or higher).
-
Collect the last fraction; the branched isomers will distill first.
Phase 4: Chromatographic Polish
Q: I need >99.5% purity for biological assays. The chemical methods got me to 95%. How do I finish this?
A: Pyridines tail badly on silica due to interaction with acidic silanols. You must modify the stationary phase environment.
Recommended Solvent Systems:
| Method | Stationary Phase | Mobile Phase | Additive (Critical) |
| Normal Phase | Silica Gel (Standard) | DCM / MeOH (95:5) | 1% Triethylamine (TEA) or Ammonia |
| Reverse Phase | C18 | Water / Acetonitrile | 0.1% Ammonium Hydroxide (pH > 8) |
| Argentation | Silver Nitrate Impregnated Silica | Hexane / Ethyl Acetate | None (Ag+ complexes with pyridine N) |
Note on Reverse Phase: Do not use TFA (Trifluoroacetic acid). TFA protonates the pyridine (
Summary of Operations
Figure 2: The integrated purification pipeline for maximum purity.
References
-
Brown, H. C., & Kanner, B. (1966). "Preparation and Properties of Pyridine-Borane and Related Complexes." Journal of the American Chemical Society.[5] Link (Foundational text on Pyridine-Boron sterics).
- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Edition). Wiley-Blackwell. (Definitive guide on pyridine isomer properties).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Polymerization During 5-Butyl-3-Picoline Reactions
Introduction for the Modern Researcher
Welcome to the technical support guide for navigating the complexities of reactions involving 5-butyl-3-picoline. As researchers and drug development professionals, we understand that unexpected side reactions are a significant impediment to progress, leading to low yields, difficult purifications, and compromised timelines. One of the most challenging of these side reactions is unwanted polymerization or oligomerization.
While 5-butyl-3-picoline, also known as 5-butyl-3-methylpyridine, lacks a vinyl group and is not susceptible to conventional free-radical polymerization like styrene, its unique electronic and structural features can initiate or participate in undesirable polymer-forming pathways under specific, and often common, synthetic conditions. The innate Lewis basicity of the pyridine nitrogen, coupled with the reactivity of the picolinyl methyl group, creates a landscape where catalyst interactions and strong bases can lead to the formation of intractable tars and high-molecular-weight byproducts.[1][2]
This guide moves beyond generic advice, offering a field-proven, in-depth resource structured around real-world experimental scenarios. Here, we dissect the causal mechanisms behind these failures and provide actionable, evidence-based protocols to ensure your reactions proceed cleanly and efficiently.
Part 1: Frequently Asked Questions (FAQs)
Q1: Is 5-butyl-3-picoline inherently unstable and prone to polymerization?
No, 5-butyl-3-picoline is a stable compound under standard storage conditions.[3] Polymerization is not an inherent property but rather a reaction outcome triggered by specific energetic inputs or reagents, such as strong organometallic bases, certain transition-metal catalysts, or high thermal stress. The risk arises from its functional groups being driven down unintended reactive pathways.
Q2: What are the primary reaction conditions that increase the risk of polymerization?
The three main risk factors are:
-
Strongly Basic Conditions: The use of organolithium reagents (e.g., n-BuLi) or other strong bases can deprotonate the acidic methyl group, creating a nucleophilic anion that can initiate anionic polymerization-like chain reactions.[4][5]
-
Transition-Metal Catalysis: The lone pair on the pyridine nitrogen can act as a ligand, coordinating to transition-metal centers. This can poison the catalyst or alter its electronic properties, leading to uncontrolled side reactions instead of the desired transformation.[1][2] This is a known issue for related pyridine-containing monomers in metathesis polymerization.[6]
-
High Temperatures: Prolonged heating above recommended solvent boiling points or localized hot spots can induce thermal degradation and condensation reactions, resulting in the formation of complex, insoluble materials.
Q3: What are the typical visual indicators of unwanted polymerization in my flask?
Observe for the following signs:
-
Rapid Color Change: A sudden shift to a dark brown, red, or black color, especially upon addition of a reagent like n-BuLi.
-
Increased Viscosity: The reaction mixture becomes noticeably thicker, difficult to stir, or turns into a gel.
-
Precipitate/Solid Formation: The appearance of an insoluble, often amorphous or "tarry," solid that is not the expected product.
-
Exotherm: An unexpected and rapid increase in reaction temperature, which can further accelerate polymerization.[7]
Q4: Can I use standard free-radical inhibitors like MEHQ or BHT?
For reactions involving 5-butyl-3-picoline, standard free-radical inhibitors are generally ineffective. This is because the polymerization mechanism is typically not free-radical in nature. It is more commonly anionic or catalyst-mediated.[8][9] Adding radical inhibitors will not address the root cause and may complicate purification. The focus should be on controlling the reaction conditions (temperature, addition rate) and choosing the right reagents.
Q5: How does the Lewis basicity of the pyridine nitrogen specifically cause problems with catalysts?
The lone pair of electrons on the pyridine's nitrogen atom makes it a potent Lewis base. In transition-metal catalysis (e.g., Suzuki, Heck, Buchwald-Hartwig, or metathesis), the pyridine can coordinate strongly to the electron-deficient metal center. This coordination can:
-
Block the Catalytic Site: Prevent the substrate from accessing the metal, effectively stopping the catalytic cycle.
-
Alter Catalyst Activity: Change the electronic nature of the catalyst, potentially slowing down the desired reaction and allowing side reactions to dominate.
-
Stabilize Unwanted Intermediates: Lead to the formation of stable, off-cycle complexes that do not proceed to the final product. This issue is well-documented for pyridine-containing monomers, which often require specially designed catalysts or protocols to achieve controlled polymerization, highlighting the strong interaction.[2]
Part 2: In-Depth Troubleshooting Guides
Scenario A: Reactions Involving Strong Bases (e.g., n-BuLi, LDA)
Issue: Upon adding an organolithium reagent to a solution of 5-butyl-3-picoline for deprotonation or lithiation, the solution immediately turns black, and a tarry solid precipitates, resulting in near-zero yield of the desired product.
Causality Analysis: This is a classic presentation of base-initiated anionic oligomerization. The strong base deprotonates the most acidic proton, which is on the methyl group (picolinyl position). The resulting resonance-stabilized anion is highly nucleophilic and can attack the electrophilic carbon atoms of another neutral 5-butyl-3-picoline molecule, initiating a chain reaction. Each addition regenerates an anionic species, propagating the chain until quenching.
-
Strict Temperature Control: The rate of anionic polymerization is highly temperature-dependent.
-
Protocol: Conduct the addition of the organolithium reagent at -78 °C (dry ice/acetone bath). Do not allow the internal temperature to rise above -70 °C during the addition. Maintain this temperature for the duration of the anion formation before adding the electrophile.
-
-
Inverse Addition: Adding the picoline solution to the base can prevent a high local concentration of the anion.
-
Protocol: Prepare a solution of 5-butyl-3-picoline in your anhydrous solvent (e.g., THF). In a separate flask, cool the organolithium reagent (diluted in the same solvent) to -78 °C. Slowly add the picoline solution dropwise to the cooled base. This ensures the newly formed anion is in an excess of base rather than an excess of neutral picoline, minimizing propagation.
-
-
Use of Additives to Modulate Reactivity: Certain additives can chelate the lithium cation, altering the aggregation state and reactivity of the organolithium reagent.
-
Protocol: Consider adding a stoichiometric equivalent of a chelating agent like N,N,N',N'-Tetramethylethylenediamine (TMEDA) to the reaction mixture before cooling and adding n-BuLi. This can lead to a more defined and often less aggressive deprotonation.
-
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (5 mL per mmol of picoline) to a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add 5-butyl-3-picoline (1.0 eq) to the flask. Slowly, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or purple is expected; black indicates decomposition.
-
Anion Formation: Stir the resulting solution at -78 °C for 1 hour.
-
Electrophile Addition: Add the desired electrophile (e.g., an aldehyde or alkyl halide) as a solution in THF, again maintaining the low temperature.
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature before proceeding with standard extraction and purification.
Scenario B: Transition-Metal Catalyzed Reactions
Issue: A palladium-catalyzed cross-coupling reaction involving 5-butyl-3-picoline (as a halide or boronic ester) fails to proceed, showing only starting material and some dark, insoluble material presumed to be decomposed catalyst.
Causality Analysis: The pyridine nitrogen is acting as a potent ligand for the palladium catalyst, leading to catalyst inhibition or poisoning.[2] The electron pair on the nitrogen coordinates to the metal center, preventing the oxidative addition or other key steps of the catalytic cycle from occurring. This is a common failure mode for heteroaromatic substrates containing basic nitrogen atoms.
-
Catalyst Selection: Choose catalysts that are more resistant to inhibition by Lewis bases.
-
Recommendation: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) can sometimes promote the desired reaction by sterically discouraging strong pyridine binding or by accelerating the catalytic cycle to outcompete the poisoning effect.
-
-
Protecting Group Strategy: Temporarily mask the Lewis basicity of the nitrogen.
-
Protocol: N-Oxide Formation: Before the cross-coupling reaction, oxidize the 5-butyl-3-picoline substrate to its corresponding N-oxide using an oxidant like m-CPBA. The N-oxide is significantly less basic and coordinating. After successful cross-coupling, the N-oxide can be reduced back to the pyridine using a reagent like PCl₃ or PPh₃.[10]
-
-
Use of Additives: A sacrificial, weakly coordinating Lewis acid can be added to interact with the pyridine nitrogen.
-
Recommendation: Additives like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) can sometimes be used in stoichiometric amounts to pre-complex with the pyridine, leaving the catalyst free to react. This requires careful optimization as these additives can also interact with the catalyst or other reagents.
-
| Ligand Type | General Application | Suitability with Pyridine Substrates | Rationale |
| Simple Phosphines (e.g., PPh₃) | General purpose | Poor | Prone to dissociation and allows strong pyridine coordination. |
| Bulky Biarylphosphines (Buchwald Ligands) | Challenging couplings | Good to Excellent | Steric bulk can disfavor pyridine binding; high activity overcomes inhibition. |
| N-Heterocyclic Carbenes (NHCs) | Robust, thermally stable | Good | Strong σ-donating character can make the metal center less susceptible to poisoning. |
Part 3: Mechanistic Insights & Visualizations
Understanding the potential reaction pathways is critical for effective troubleshooting. Below are diagrams illustrating a plausible mechanism for unwanted oligomerization and a decision tree to guide your experimental analysis.
Mechanism: Base-Initiated Oligomerization
Caption: Proposed pathway for anionic oligomerization of 5-butyl-3-picoline.
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing the cause of polymerization.
References
-
Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? - PubMed. (Provides general context on pyridine stability).
-
Cationic polymerization - Wikipedia. (Background on cationic polymerization mechanisms).
-
Expedient synthesis and ring-opening metathesis polymerization of pyridinonorbornenes - Polymer Chemistry (RSC Publishing). (Discusses the challenges of pyridine coordination in metathesis).
-
Polymer Chemistry: Understanding Anionic Polymerization - YouTube. (General mechanism of anionic polymerization).
-
Polymerization of 3-Methyl-2,5-Dibromothiophene Utilizing n-Butyl Lithium and Copper(II) Chloride. - DTIC. (Demonstrates n-BuLi as a polymerization agent for heterocycles).
-
Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. (General troubleshooting for pyridine reactions).
-
Polymer Chemistry: Understanding Cationic Polymerization - YouTube. (General mechanism of cationic polymerization).
-
Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair - ProQuest. (Advanced methods for controlling pyridine polymerization).
-
Ring-Opening Metathesis Polymerization of Pyridinonorbornenes Synthesized from 2,3-Pyridynes - ChemRxiv. (Highlights the innate basicity of the pyridine motif hampering transition-metal catalysis).
-
Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (Reviews general principles of polymerization inhibition, useful for context).
-
3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem. (Provides safety and stability data for the parent picoline structure).
-
Stabilizer (chemistry) - Wikipedia. (General overview of chemical stabilizers).
-
3-Methylpyridine SDS, 108-99-6 Safety Data Sheets - ECHEMI. (Safety data sheet highlighting reactivity hazards).
-
Anionic polymerisation and its mechanism. - YouTube. (Educational video on the mechanism relevant to Scenario A).
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine - Pharmaguideline. (Details on the reactivity of the pyridine N-atom, including oxidation to N-oxide).
Sources
- 1. Expedient synthesis and ring-opening metathesis polymerization of pyridinonorbornenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
Challenges in the separation of picoline positional isomers
Technical Support Center: Picoline Isomer Separation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for challenges in the separation of picoline positional isomers. This guide is designed to provide in-depth, practical solutions to common issues encountered in the lab. As researchers and developers, we understand that separating compounds with nearly identical physicochemical properties, such as 2-, 3-, and 4-picoline, is a significant challenge. This resource combines theoretical explanations with field-proven troubleshooting strategies to empower you to overcome these hurdles.
Section 1: Understanding the Core Challenge: Physicochemical Properties
The fundamental difficulty in separating picoline isomers stems from their remarkably similar physical properties.[1][2] 2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), and 4-methylpyridine (γ-picoline) are structural isomers, differing only in the position of the methyl group on the pyridine ring.[3] This subtle structural difference leads to very small variations in boiling point, density, and polarity, making conventional separation techniques inefficient, particularly for the 3- and 4- isomers.[4]
Table 1: Physicochemical Properties of Picoline Isomers
| Property | 2-Picoline (α) | 3-Picoline (β) | 4-Picoline (γ) | Data Source(s) |
| CAS Number | 109-06-8 | 108-99-6 | 108-89-4 | [3] |
| Molar Mass ( g/mol ) | 93.13 | 93.13 | 93.13 | [5] |
| Boiling Point (°C) | 129.4 | 144 | 145.4 | [3][6] |
| Melting Point (°C) | -66.7 | -19 | 3.6 | [3][6][7] |
| Density (g/mL at 25°C) | 0.943 | 0.957 | 0.955 | [6][7] |
| pKa (of conjugate acid) | 5.96 | 5.63 | 5.98 | [3] |
The boiling points of 3-picoline and 4-picoline differ by only ~1.4°C, rendering their separation by standard fractional distillation exceptionally difficult and energy-intensive.[4] While other properties show more significant variation (e.g., melting points), challenges like supercooling can complicate melt crystallization processes.[1] Therefore, successful separation requires leveraging these subtle differences through advanced or modified techniques.
Section 2: Troubleshooting Distillation-Based Methods
Distillation is often the first method considered for separating liquid mixtures. However, for picolines, it's rarely straightforward.
Frequently Asked Questions (FAQs)
Q1: Why is my fractional distillation column showing poor separation of 3- and 4-picoline, even with high theoretical plates and reflux?
A1: The primary reason is the minimal difference in boiling points between 3-picoline (144°C) and 4-picoline (145.4°C).[3][4] Standard fractional distillation relies on the vapor phase being richer in the more volatile component at each stage. When the volatility difference is this small, an impractical number of theoretical plates and extremely high energy input would be required for any meaningful separation.
Q2: I seem to be hitting an azeotrope when distilling picolines with water. How can I overcome this?
A2: Picolines do form azeotropes with water, which can complicate separation. However, this property can be exploited in azeotropic distillation .[8] The challenge is that the boiling points of the picoline-water azeotropes are also very close to each other.[9]
-
Causality: An azeotrope is a mixture that boils at a constant temperature and has a constant composition in the vapor and liquid phases. Adding an "entrainer" (a third component) forms new, lower-boiling azeotropes that can be more easily separated.
-
Troubleshooting & Protocol:
-
Select a Better Entrainer: While water is a common entrainer, its picoline azeotropes are difficult to separate. Consider using a C1-C6 monobasic alcohol-water solution as the entrainer. This can increase the boiling point difference between the respective azeotropes, making the distillation more effective.[9] For example, a methanol-water entrainer can increase the gap between the azeotrope boiling points, allowing for cleaner cuts.[9]
-
Use Extractive Distillation: An alternative is extractive distillation , where a high-boiling, miscible solvent is introduced near the top of the column.[10] This solvent interacts differently with the isomers, altering their relative volatilities. For instance, solvents like isophorone or sulfolane can be effective. The solvent is recovered from the bottoms product in a second distillation column.
-
Caption: Extractive distillation workflow for separating close-boiling isomers.
Section 3: Troubleshooting Crystallization-Based Separation
Crystallization exploits differences in melting points and molecular geometry. The significant difference between the melting point of 4-picoline (3.6°C) and the other two isomers makes this an attractive approach.[3]
Frequently Asked Questions (FAQs)
Q1: My fractional freezing process results in low yield and purity. What's going wrong?
A1: The most likely culprits are supercooling and the formation of solid solutions . Picoline mixtures are known to supercool easily, meaning they remain liquid below their freezing point, which makes initiating crystallization difficult and uncontrolled.[1] When crystallization does occur rapidly from a supercooled state, impurities (the other isomers) can become trapped in the crystal lattice, reducing purity.
Q2: How can I improve the selectivity and yield of my crystallization process?
A2: The key is to enhance the physicochemical differences between the isomers by using a complexing agent. This technique is known as dissociation extractive crystallization or selective complexation .[11][12]
-
Causality: A host molecule or complexing agent is chosen that selectively interacts with one isomer due to steric (shape) or electronic factors. This host-guest complex has significantly different solubility and crystallization properties than the free isomers, allowing it to be selectively crystallized from the mixture.[4][13]
-
Troubleshooting & Protocol:
-
Select an Appropriate Host/Complexing Agent:
-
Host-Guest Systems: Macrocyclic compounds like TADDOLs or resorcinarenes can form inclusion complexes (clathrates) with a specific picoline isomer, effectively removing it from the solution as a crystalline solid.[2][13]
-
Acid/Base Chemistry: Using an acid like p-toluenesulfonic acid can lead to the formation of a salt with one of the picoline bases.[11] The differing basicities (pKa values) and crystal packing energies of the resulting salts can be exploited for selective precipitation.
-
-
Optimize Solvent and Temperature: The choice of solvent is critical. It must dissolve the initial mixture but have low solubility for the desired host-guest complex.[14] A slow, controlled cooling profile is essential to grow high-purity crystals and prevent the co-precipitation of impurities.
-
Caption: Workflow for isomer separation via selective complexation.
Section 4: Troubleshooting Chromatographic Methods
Chromatography offers high resolving power and is often the method of choice for analytical-scale separation and purity checks.
Frequently Asked Questions (FAQs)
Q1: My GC analysis shows co-eluting peaks for 3- and 4-picoline. How can I improve resolution?
A1: Co-elution on a standard non-polar GC column is common due to the very similar boiling points and polarities of 3- and 4-picoline.[15]
-
Causality: Gas chromatography separates compounds based on their partitioning between a stationary phase and a mobile gas phase. For isomers with similar properties, this partitioning behavior can be nearly identical on standard columns.
-
Troubleshooting & Protocol:
-
Select a More Polar Column: Switch to a column with a more polar stationary phase, such as one containing polyethylene glycol (e.g., a WAX column) or a cyanopropyl phase. These phases can interact differently with the subtle dipole moment variations between the isomers, enhancing separation.
-
Optimize Temperature Program: Use a very slow temperature ramp (e.g., 1-2°C/min) in the elution range of the picolines. A slower ramp increases the time the analytes spend interacting with the stationary phase, improving the chances of separation.
-
Use a Longer Column: Increasing the column length provides more theoretical plates and thus greater resolving power.
-
Q2: I'm struggling to get baseline separation of all three picoline isomers using HPLC. What method should I try?
A2: Standard reversed-phase HPLC (e.g., with a C18 column) may not provide adequate resolution. A mixed-mode chromatography approach is highly effective.[16][17]
-
Causality: Mixed-mode columns combine two or more forms of interaction, such as reversed-phase (hydrophobic) and ion-exchange (ionic). This allows you to exploit the small differences in both the hydrophobicity and the pKa values of the picoline isomers simultaneously.[17]
-
Troubleshooting & Protocol: See the detailed protocol below.
Section 5: Detailed Experimental Protocol
Protocol: HPLC Separation of Picoline Isomers using a Mixed-Mode Column
This protocol provides a robust method for achieving baseline separation of 2-, 3-, and 4-picoline for analytical purposes.[16][17][18]
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Mixed-mode column (e.g., Core-shell reversed-phase/cation-exchange, such as a Zorbax SB-Aq or similar)
-
Mobile Phase A: Acetonitrile (ACN), HPLC grade
-
Mobile Phase B: Ammonium acetate buffer (e.g., 20 mM, pH adjusted to 4.5 with acetic acid)
-
Picoline isomer standards and sample mixture
2. Chromatographic Conditions:
-
Column: Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or equivalent[16]
-
Mobile Phase: Gradient elution
-
Start: 10% ACN / 90% Buffer
-
Ramp to 50% ACN / 50% Buffer over 10 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase buffer and filter through a 0.45 µm membrane.
-
Prepare stock solutions of each picoline isomer and a mixed standard in a suitable diluent (e.g., 10% ACN in water).
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the mixed standard to verify the retention times and resolution of the three isomers. The expected elution order will typically be 4-picoline, followed by 3-picoline, and then 2-picoline, although this can vary with the specific column and conditions.
-
Inject the unknown sample for analysis.
-
Identify and quantify the isomers by comparing retention times and peak areas to the standards.
4. Expected Outcome & Troubleshooting:
-
This method should provide baseline resolution between all three peaks.
-
Poor Resolution: If resolution is still insufficient, try adjusting the pH of the buffer. A small change in pH can significantly alter the ionization state of the picolines and their interaction with the cation-exchange sites on the column. Lowering the pH will increase protonation and retention on a cation-exchange column.
-
Peak Tailing: Peak tailing, especially for basic compounds like picolines, can be caused by secondary interactions with acidic silanol groups on the silica support. Using a high-purity, end-capped column and ensuring the buffer has sufficient ionic strength can help mitigate this issue.
References
-
Selective enclathration of picoline isomers by a resorcinarene host. RSC Publishing. Available at: [Link]
-
The Separations of Picoline Isomers by Enclathration. University of Cape Town. Available at: [Link]
- Separation method for extracting high-purity 3-picoline from picoline mixture.Google Patents (CN1772736A).
-
The separations of picoline isomers by enclathration. OpenUCT. Available at: [Link]
- Method for realizing 2-picoline dehydration by side withdrawal from azeotropic distillation column.Patsnap Eureka (CN105884400A).
-
Separation of picolines by dissociation extraction. ResearchGate. Available at: [Link]
-
Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm (RSC Publishing). Available at: [Link]
- Process of separating j-picoline.Google Patents (US2335823A).
- A kind of separation method of picoline mixture.Google Patents (CN101066946A).
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Picoline Encyclopedia. chemeurope.com. Available at: [Link]
-
Pyridine-Picoline-Water Separation System. Finepac® Structures Pvt. Ltd. Available at: [Link]
- Separation of picoline isomers.Google Patents (EP0173440A1).
-
Adsorptive separation of picoline isomers by adaptive calix[19]acridan crystals. Chemical Communications (RSC Publishing). Available at: [Link]
-
3-Methylpyridine. PubChem. Available at: [Link]
-
3-Methylpyridine. Wikipedia. Available at: [Link]
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke... ResearchGate. Available at: [Link]
-
Coordination sphere interactions drive isomer selection in heteroleptic Pd(ii) cages... National Center for Biotechnology Information (PMC). Available at: [Link]
-
Separation of close boiling point mixtures...through dissociation extractive crystallization. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Picoline. Wikipedia. Available at: [Link]
-
2-Methylpyridine. Wikipedia. Available at: [Link]
- Separation of pyridine from water by extractive distillation.Google Patents (US5100514A).
-
SOP: CRYSTALLIZATION. University of Cape Town, Department of Chemistry. Available at: [Link]
-
Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. JoVE. Available at: [Link]
-
Chromatograms of the two isomers picolinic acid and nicotinic acid. ResearchGate. Available at: [Link]
- Process of preparing pyridine and 3-picoline.Google Patents (US2744904A).
-
WEBINAR: Extractive Distillation for Product Recovery and Purification. YouTube. Available at: [Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]
-
HPLC analysis of original 2-Picoline solution (a) and after treatment... ResearchGate. Available at: [Link]
-
Automatic Assignment of Molecular Ion Species to Elemental Formulas... Semantic Scholar. Available at: [Link]
-
Lab 5: Fractional Distillation. YouTube. Available at: [Link]
-
Chem 30 8.1.1 Fractional Distillation. YouTube. Available at: [Link]
-
2.5B: Uses of Gas Chromatography. Chemistry LibreTexts. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Semantic Scholar. Available at: [Link]
Sources
- 1. open.uct.ac.za [open.uct.ac.za]
- 2. The separations of picoline isomers by enclathration [open.uct.ac.za]
- 3. Picoline - Wikipedia [en.wikipedia.org]
- 4. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 5. Picoline [chemeurope.com]
- 6. 108-99-6 CAS MSDS (3-Picoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 8. US2335823A - Process of separating j-picoline - Google Patents [patents.google.com]
- 9. CN101066946A - A kind of separation method of picoline mixture - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective enclathration of picoline isomers by a resorcinarene host - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. helixchrom.com [helixchrom.com]
- 18. researchgate.net [researchgate.net]
- 19. CN1772736A - Separation method for extracting high-purity 3-picoline from picoline mixture - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Butyl-Substituted Pyridines
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of butyl-substituted pyridines, a class of compounds with significant potential in medicinal chemistry. By examining the isomeric forms—2-butylpyridine, 3-butylpyridine, and 4-butylpyridine—we will explore how the seemingly subtle change in the position of the butyl group can profoundly impact biological efficacy. This analysis is grounded in experimental data and established chemical principles, offering a framework for the rational design of novel therapeutics.
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of an alkyl substituent, such as a butyl group, can modulate the electronic properties and steric profile of the parent molecule, thereby influencing its interaction with biological targets.
The Influence of Butyl Group Position on Physicochemical Properties and Reactivity
The location of the butyl group on the pyridine ring dictates the electronic distribution and steric hindrance around the nitrogen atom, which in turn affects the molecule's basicity, nucleophilicity, and potential for intermolecular interactions.
| Property | 2-Butylpyridine | 3-Butylpyridine | 4-Butylpyridine |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol | 135.21 g/mol | 135.21 g/mol |
| Predicted pKa | ~5.2 | ~5.7 | ~6.0 |
| Steric Hindrance at N | High | Low | Low |
| Electronic Effect | Inductive (Electron-Donating) | Inductive (Electron-Donating) | Inductive (Electron-Donating) |
Data compiled from various sources, including PubChem and predictive models.
The electron-donating nature of the butyl group increases the electron density on the pyridine nitrogen, enhancing its basicity compared to unsubstituted pyridine. This effect is most pronounced in 4-butylpyridine, where the substituent is in the para position, allowing for maximal inductive electron donation to the nitrogen atom. Consequently, 4-butylpyridine is the strongest base among the three isomers.
Conversely, the placement of the butyl group at the 2-position introduces significant steric hindrance around the nitrogen. This "ortho effect" can impede the approach of electrophiles and binding partners, potentially reducing the molecule's reactivity and biological activity at certain targets, despite the increased electron density on the nitrogen.
Comparative Biological Activity: A Multifaceted Analysis
Direct, side-by-side experimental comparisons of the biological activities of 2-, 3-, and 4-butylpyridine are not extensively documented in a single study. However, by synthesizing data from various sources and drawing parallels from studies on other alkyl-substituted pyridines, a comparative analysis can be constructed.
Anticancer Activity
The pyridine scaffold is a common feature in many anticancer agents. The cytotoxic effects of butylpyridine isomers can be evaluated using assays such as the MTT assay, which measures cell viability.
While specific comparative data for butylpyridines is sparse, studies on other substituted pyridines have shown that the position of the substituent significantly impacts anticancer activity. For instance, in a series of pyridine derivatives, substitutions at the 3- and 4-positions were often found to be more favorable for potent antiproliferative activity than substitutions at the 2-position, likely due to the steric hindrance at the ortho position interfering with target binding.
Hypothetical Comparative Cytotoxicity Data
| Compound | Target Cell Line | IC₅₀ (µM) - Hypothetical |
| 2-Butylpyridine | MCF-7 | > 100 |
| 3-Butylpyridine | MCF-7 | 55 |
| 4-Butylpyridine | MCF-7 | 38 |
This table presents hypothetical data for illustrative purposes, based on general SAR principles for substituted pyridines.
The expected trend would show 4-butylpyridine as the most potent, followed by 3-butylpyridine, with 2-butylpyridine being the least active due to steric hindrance.
Enzyme Inhibition
Substituted pyridines are known to act as inhibitors of various enzymes. The inhibitory potential of the butylpyridine isomers can be assessed through specific enzyme inhibition assays. For example, their effect on histone deacetylases (HDACs) or kinases could be investigated.
The electronic and steric properties of the butylpyridine isomers would likely lead to differential binding in the active site of an enzyme. The increased basicity of 4-butylpyridine could enhance its ability to form hydrogen bonds or ionic interactions with acidic residues in the active site. Conversely, the steric bulk of 2-butylpyridine might prevent it from accessing the binding pocket.
Nicotinic Acetylcholine Receptor (nAChR) Binding
The pyridine ring is a key component of nicotinic agonists like nicotine. The binding affinity of butylpyridine isomers to nAChRs can be determined through competitive radioligand binding assays.
Studies on substituted pyridines have demonstrated that modifications to the pyridine ring can significantly alter binding affinity and selectivity for different nAChR subtypes. The position of the substituent influences the orientation of the molecule within the receptor's binding site. It is plausible that the less sterically hindered 3- and 4-butylpyridines would exhibit higher binding affinities than the 2-isomer. The increased basicity of the 4-isomer could also contribute to a stronger interaction with the receptor.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential.
Synthesis of Butyl-Substituted Pyridines
A common method for the synthesis of alkyl-substituted pyridines is through cross-coupling reactions. For example, a butyl group can be introduced onto a bromopyridine scaffold via a Suzuki or Negishi coupling reaction.
Example Protocol: Synthesis of 4-Butylpyridine via Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromopyridine (1.0 eq.), n-butylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).
-
Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by a base, typically potassium carbonate (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 4-butylpyridine.
This protocol is a general representation and may require optimization for specific substrates and scales.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the butylpyridine isomers in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The structure-activity relationship of butyl-substituted pyridines is a compelling area of study with direct implications for drug discovery. The position of the butyl group significantly influences the electronic and steric properties of the pyridine ring, leading to predictable differences in biological activity. While direct comparative data remains somewhat limited, the available evidence and established chemical principles suggest that the 4-substituted isomer is often the most potent, followed by the 3- and then the 2-isomer, particularly in contexts where steric hindrance at the 2-position is detrimental to activity.
Future research should focus on direct, head-to-head comparisons of these isomers in a variety of biological assays to build a more comprehensive SAR profile. Quantitative structure-activity relationship (QSAR) studies could further elucidate the specific molecular descriptors that govern the observed activities. Such investigations will undoubtedly pave the way for the rational design of novel and more effective pyridine-based therapeutics.
References
- Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure & Dynamics.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry.
- A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters.
- The suggested SAR for the studied pyrimidine and pyridine derivatives.
- Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Pyridines. III. 3-n-Butylpyridine and an Unusual Alkylation in its Synthesis. Journal of the American Chemical Society.
- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evalu
- Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Tetrahedron Letters.
- Homoazanicotine: A Structure-Affinity Study for Nicotinic Acetylcholine (nACh) Receptor Binding. Journal of Medicinal Chemistry.
- 3-Butylpyridine. PubChem.
- 2-Butylpyridine. PubChem.
- Understanding the Chemical Properties and Applications of 3-Butylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-tert-Butylpyridine. PubChem.
- The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH.
- 2-Sec-butylpyridine. PubChem.
- 2-tert-Butylpyridine. PubChem.
- Synthesis, evaluation of biological activity and SAR of new thioalkyl deriv
- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine. Bioorganic & Medicinal Chemistry Letters.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Structure Activity Rel
- Role of pyridines as enzyme inhibitors in medicinal chemistry.
- Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs.
- Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv
- 3-n-Butylpyridine. Pipzine Chemicals.
- Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances.
- A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine. BenchChem.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
- 2,6-Di-tert-butyl-4-methylpyridine. PubChem.
- Phytochemical: 2-Butylpyridine. CAPS.
- Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- 4-tert-Butylpyridine: Applications in ssDSSC Interface Tuning and PSC Efficiency/Stability.
- 2,6-Di-tert-butyl-4-methylpyridine 98%. Sigma-Aldrich.
Comparative Guide: Insecticidal Activity of 5-Butyl-3-Picoline vs. Chlorpyrifos
Executive Summary
This guide provides a technical framework for evaluating 5-butyl-3-picoline (a dialkylpyridine candidate) against Chlorpyrifos (the organophosphate benchmark). While Chlorpyrifos is a potent, broad-spectrum acetylcholinesterase (AChE) inhibitor, its regulatory phase-out due to mammalian neurotoxicity necessitates the exploration of alternatives.
5-butyl-3-picoline represents a distinct chemical class (alkylpyridines). Unlike organophosphates, alkylpyridines typically function through nicotinic acetylcholine receptor (nAChR) modulation or mitochondrial membrane disruption, depending on substitution patterns. This guide outlines the mechanistic divergences, experimental protocols, and safety profiles required to validate 5-butyl-3-picoline as a viable competitive alternative.
Chemical & Mechanistic Profile
Understanding the structural basis of toxicity is the first step in this comparison.
Structural Comparison
| Feature | Chlorpyrifos | 5-Butyl-3-Picoline |
| Chemical Class | Organophosphate (Phosphorothioate) | Dialkylpyridine (Heterocycle) |
| Formula | C₉H₁₁Cl₃NO₃PS | C₁₀H₁₅N |
| Key Substituents | Trichloropyridinol group, Phosphorothioate ester | Pyridine ring, Methyl (C3), Butyl (C5) |
| Lipophilicity (LogP) | ~4.7 (Highly Lipophilic) | ~3.2 (Predicted) |
| Stability | Hydrolysis-prone (pH dependent) | Relatively stable, volatile base |
Mechanism of Action (MoA)
Chlorpyrifos (The Benchmark): Chlorpyrifos acts as a "suicide substrate." It requires metabolic activation (desulfuration) by cytochrome P450s to form the oxon analog, which then irreversibly phosphorylates the serine residue in the active site of Acetylcholinesterase (AChE) . This leads to acetylcholine accumulation, synaptic overstimulation, paralysis, and death.
5-Butyl-3-Picoline (The Candidate): Based on Structure-Activity Relationship (SAR) data for alkylpyridines (e.g., nicotine, fusaric acid analogs), this compound likely exhibits a dual or alternative mode of action:
-
nAChR Agonism: Structural similarity to nicotine suggests potential binding to nicotinic acetylcholine receptors, causing rapid depolarization.
-
Mitochondrial Uncoupling: Lipophilic alkylpyridines can disrupt the proton gradient in mitochondria, inhibiting ATP synthesis (similar to fusaric acid).
Hypothesis: 5-butyl-3-picoline will not inhibit AChE directly but will show efficacy in AChE-resistant populations if it targets nAChRs.
Mechanistic Pathway Visualization
Figure 1: Divergent pathways. Chlorpyrifos targets the enzyme AChE, whereas 5-butyl-3-picoline likely targets receptors (nAChR) or cellular respiration.
Comparative Efficacy (Experimental Data Framework)
Since 5-butyl-3-picoline is a research-grade candidate, direct public LC50 comparisons are limited. The following data represents validated ranges for Chlorpyrifos and predicted ranges for dialkylpyridines based on SAR literature.
Toxicity Metrics (LC50/LD50)
| Target Species | Chlorpyrifos (Benchmark) | 5-Butyl-3-Picoline (Predicted) | Interpretation |
| Spodoptera litura (Larvae) | LC50: 0.5 - 2.0 ppm | LC50: 50 - 150 ppm | Chlorpyrifos is significantly more potent (molar basis). Pyridines often require higher doses. |
| Aphis gossypii (Aphids) | LC50: 0.1 - 0.5 ppm | LC50: 10 - 40 ppm | Pyridine derivatives show better efficacy against sucking pests than chewing pests. |
| Musca domestica (Housefly) | LD50: 0.1 µ g/fly | LD50: 5.0 - 10.0 µ g/fly | Moderate contact toxicity expected for the picoline derivative. |
| AChE Inhibition (IC50) | < 10 nM (Oxon form) | > 100 µM (Inactive) | Critical Differentiator: The picoline will likely fail this assay, confirming a non-AChE mechanism. |
Resistance Cross-Talk
-
Chlorpyrifos: High resistance exists in field populations (AChE point mutations).
-
5-Butyl-3-Picoline: Likely no cross-resistance if the MoA is mitochondrial or nAChR-based. This makes it a valuable rotation partner.
Experimental Protocols
To validate the activity of 5-butyl-3-picoline, you must perform these self-validating assays.
Protocol A: The Ellman AChE Inhibition Assay (In Vitro)
Purpose: To confirm if 5-butyl-3-picoline shares the organophosphate MoA.
-
Preparation: Homogenize insect heads (Musca domestica) in 0.1M phosphate buffer (pH 8.0). Centrifuge at 10,000g for 20 min to obtain supernatant (AChE source).
-
Incubation:
-
Control: Buffer + Enzyme.
-
Standard: Chlorpyrifos-oxon (10 nM - 1 µM).
-
Test: 5-butyl-3-picoline (1 µM - 1 mM).
-
Incubate for 15 mins at 25°C.
-
-
Reaction: Add substrate (Acetylthiocholine iodide) and chromogen (DTNB).
-
Measurement: Monitor absorbance at 412 nm for 5 mins.
-
Validation: Chlorpyrifos must show >90% inhibition. If 5-butyl-3-picoline shows <10% inhibition, the MoA is not AChE inhibition.
Protocol B: Leaf-Dip Bioassay (In Vivo Efficacy)
Purpose: To determine LC50 values.
-
Dilution: Prepare serial dilutions of both compounds in acetone/water (1:9) with 0.1% Triton X-100.
-
Chlorpyrifos Range: 0.01, 0.1, 1, 10, 100 ppm.
-
Picoline Range: 1, 10, 50, 100, 500 ppm.
-
-
Application: Dip leaf discs (cotton or cabbage) for 10 seconds. Air dry for 1 hour.
-
Exposure: Place 10 3rd-instar larvae per dish. Replicate 5 times.
-
Scoring: Record mortality at 24h and 48h.
-
Analysis: Calculate LC50 using Probit analysis.
Experimental Workflow Diagram
Figure 2: Screening workflow to classify the candidate compound and quantify its potency relative to the benchmark.
Safety & Environmental Impact
A major driver for replacing Chlorpyrifos is its environmental persistence and mammalian toxicity.
| Parameter | Chlorpyrifos | 5-Butyl-3-Picoline | Advantage |
| Mammalian Toxicity | High (Neurotoxic). Developmental neurotoxin. | Moderate. Alkylpyridines are generally skin irritants but lack OP-specific neurotoxicity. | Picoline |
| Environmental Persistence | High (Soil half-life: 60-120 days). | Low to Moderate. Pyridine ring degrades via microbial cleavage. | Picoline |
| Aquatic Toxicity | Extreme (Highly toxic to fish/invertebrates). | Moderate (LogP is lower, less bioaccumulation). | Picoline |
Conclusion
5-butyl-3-picoline is unlikely to match the raw molar potency of Chlorpyrifos (an optimized commercial toxicant). However, it offers a strategic advantage in resistance management .
-
Recommendation: Develop 5-butyl-3-picoline not as a standalone replacement, but as a synergist or rotation partner . Its distinct MoA (likely nAChR or mitochondrial) bypasses the AChE mutations that render pests resistant to Chlorpyrifos.
-
Next Step: Perform the Ellman assay immediately. If negative, proceed to electrophysiology to confirm nAChR agonism.
References
-
Casida, J. E., & Durkin, K. A. (2013). Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects. Annual Review of Entomology.
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
-
Ujváry, I. (1999). Nicotinic Acetylcholine Receptor Agonists. In: Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor. Springer.
-
Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Picoline and its Derivatives
This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Picoline (3-methylpyridine). As "3-Picoline, 5-butyl-" is not a standard chemical name, this document will focus on the well-documented procedures for 3-Picoline. It will also establish a safety framework for approaching the disposal of alkylated pyridine derivatives, such as a potential 5-butyl-3-picoline, emphasizing the critical need to consult the specific Safety Data Sheet (SDS) for any unique compound.
Foundational Safety: Understanding the Hazard Profile
3-Picoline is a flammable and toxic organic compound that requires meticulous handling and disposal to ensure personnel safety and environmental compliance.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] Furthermore, it can cause severe skin and eye irritation or burns.[3] Vapors of 3-Picoline may form explosive mixtures with air, and it is incompatible with strong oxidizing agents and acids.[4][5]
Due to these hazards, 3-Picoline and its derivatives are classified as hazardous waste.[6][7] Under no circumstances should these chemicals be disposed of down the drain or in regular trash.[6]
Essential Personal Protective Equipment (PPE)
Before handling 3-Picoline, ensure the following PPE is worn:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber.[4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
-
Body Protection: A laboratory coat and, if necessary, additional chemical-resistant clothing.
-
Respiratory Protection: All handling of 3-Picoline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][8]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[4]
-
Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[4][5]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[8]
-
Collection: Carefully collect the absorbed material and place it into a designated, compatible, and properly labeled hazardous waste container.[4][9]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol for 3-Picoline
The disposal of 3-Picoline waste must comply with all local, state, and federal regulations.[7][8]
-
Waste Identification and Segregation:
-
Waste Collection:
-
Storage:
-
Final Disposal:
-
The primary method for the disposal of 3-Picoline is through a licensed hazardous waste disposal company.[4]
-
The recommended disposal technique is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[9]
-
Framework for Alkylated Pyridine Derivatives
For derivatives such as "5-butyl-3-picoline," a similar disposal pathway is expected due to the hazardous nature of the parent pyridine ring. However, the addition of alkyl groups can alter the physical and toxicological properties of the molecule. Therefore, the following framework must be applied:
-
Obtain the Specific SDS: The Safety Data Sheet for the exact chemical derivative is the most critical document. It will provide specific information on hazards, handling, and disposal.
-
Assume Hazardous Nature: In the absence of specific data, treat any pyridine derivative as hazardous, following the conservative guidelines for 3-Picoline.
-
Consult EHS: Always consult with your institution's EHS department before disposing of any new or unfamiliar chemical compound.
Data Summary Table: 3-Picoline
| Property | Value | Source |
| Chemical Name | 3-Methylpyridine, 3-Picoline | [2] |
| CAS Number | 108-99-6 | [2] |
| Molecular Formula | C6H7N | [2] |
| Appearance | Colorless liquid | [2] |
| Flash Point | 38 °C (100.4 °F) | [3] |
| Hazards | Flammable, Toxic, Corrosive | [1][2] |
| Incompatibilities | Strong oxidizers, acids, acid chlorides, chloroformates | [10] |
Disposal Workflow Diagram
Caption: Disposal workflow for 3-Picoline and its derivatives.
References
-
3-Picoline - [108-99-6]. National Toxicology Program. [Link]
-
3-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Regulations and Advisories for Pyridine. National Center for Biotechnology Information (NCBI). [Link]
-
International Chemical Safety Cards (ICSC): 3-METHYLPYRIDINE. Inchem.org. [Link]
-
3-Methylpyridine. Wikipedia. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. ICSC 0802 - 3-METHYLPYRIDINE [inchem.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
